molecular formula C27H29F3N6O3S B12399355 Emilumenib CAS No. 2440018-29-9

Emilumenib

Cat. No.: B12399355
CAS No.: 2440018-29-9
M. Wt: 574.6 g/mol
InChI Key: FFHYBSANKGPTCW-VOQZNFBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emilumenib is an orally bioavailable small molecule inhibitor of menin, with potential antineoplastic activity. Upon oral administration, this compound targets and binds to the nuclear protein menin, thereby preventing the interaction between the two proteins menin and menin-mixed lineage leukemia (MLL;  myeloid/lymphoid leukemia;  KMT2A) and the formation of the menin-MLL complex. This reduces the expression of downstream target genes and results in an inhibition of the proliferation of MLL-rearranged leukemic cells. The menin-MLL complex plays a key role in the survival, growth, transformation and proliferation of certain kinds of leukemia cells.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2440018-29-9

Molecular Formula

C27H29F3N6O3S

Molecular Weight

574.6 g/mol

IUPAC Name

(1R,2S,4R)-4-[[4-(5,6-dimethoxypyridazin-3-yl)phenyl]methylamino]-2-[methyl-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]cyclopentan-1-ol

InChI

InChI=1S/C27H29F3N6O3S/c1-36(24-19-10-18(12-27(28,29)30)40-26(19)33-14-32-24)21-8-17(9-22(21)37)31-13-15-4-6-16(7-5-15)20-11-23(38-2)25(39-3)35-34-20/h4-7,10-11,14,17,21-22,31,37H,8-9,12-13H2,1-3H3/t17-,21+,22-/m1/s1

InChI Key

FFHYBSANKGPTCW-VOQZNFBZSA-N

Isomeric SMILES

CN([C@H]1C[C@H](C[C@H]1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F

Canonical SMILES

CN(C1CC(CC1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Emilumenib's Mechanism of Action in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations. The fusion proteins generated by chromosomal translocations involving the KMT2A (MLL) gene are key drivers of leukemogenesis. A critical dependency for the oncogenic function of these MLL fusion proteins is their interaction with the nuclear protein menin. Emilumenib (DS-1594) is a potent and selective small-molecule inhibitor of the menin-MLL interaction, representing a promising targeted therapeutic strategy for this challenging disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction to MLL-Rearranged Leukemia and the Role of Menin

Leukemias harboring rearrangements of the KMT2A gene (formerly MLL) are characterized by the fusion of the N-terminal portion of the KMT2A protein with one of over 80 different partner proteins.[1] These MLL fusion proteins act as aberrant transcription factors, driving the expression of a pro-leukemogenic gene program, most notably involving the overexpression of HOX genes (e.g., HOXA9) and MEIS1.[2][3] This aberrant gene expression leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.

The interaction between the N-terminus of the MLL fusion protein and the scaffold protein menin is essential for the recruitment of the MLL fusion complex to target gene promoters and for its oncogenic activity.[4][5] Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and facilitating the epigenetic modifications necessary for sustained target gene expression.[6] Therefore, disrupting the menin-MLL interaction presents a highly specific and attractive therapeutic target for MLLr leukemias.

This compound: A Potent Inhibitor of the Menin-MLL Interaction

This compound (DS-1594) is an orally bioavailable small molecule designed to specifically inhibit the protein-protein interaction between menin and the MLL component of the MLL fusion oncoprotein.[7] By binding to a hydrophobic pocket on menin that is critical for its interaction with MLL, this compound effectively displaces the MLL fusion protein from its chromatin targets. This disruption leads to the downregulation of the MLL fusion-driven oncogenic program, ultimately resulting in the differentiation and apoptosis of leukemic cells.[4][8]

Signaling Pathway of this compound's Action

The mechanism of action of this compound can be visualized as a cascade of molecular events, starting from the inhibition of the menin-MLL interaction and culminating in anti-leukemic effects.

This compound's Signaling Pathway in MLLr Leukemia cluster_0 Normal Hematopoiesis cluster_1 MLLr Leukemia Pathogenesis cluster_2 Therapeutic Intervention with this compound Normal Hematopoietic Stem Cell Normal Hematopoietic Stem Cell Differentiated Blood Cells Differentiated Blood Cells Normal Hematopoietic Stem Cell->Differentiated Blood Cells Normal Differentiation MLL Fusion Protein MLL Fusion Protein Menin-MLL Complex Menin-MLL Complex MLL Fusion Protein->Menin-MLL Complex Menin Menin Menin->Menin-MLL Complex HOXA9/MEIS1 Upregulation HOXA9/MEIS1 Upregulation Menin-MLL Complex->HOXA9/MEIS1 Upregulation Recruitment to Target Genes HOXA9/MEIS1 Downregulation HOXA9/MEIS1 Downregulation Menin-MLL Complex->HOXA9/MEIS1 Downregulation Disrupted Recruitment Leukemic Transformation Leukemic Transformation HOXA9/MEIS1 Upregulation->Leukemic Transformation Drives Proliferation & Survival Proliferation & Survival Leukemic Transformation->Proliferation & Survival Promotes Differentiation Block Differentiation Block Leukemic Transformation->Differentiation Block Induces This compound This compound This compound->Menin-MLL Complex Inhibits Interaction Leukemic Cell Differentiation Leukemic Cell Differentiation HOXA9/MEIS1 Downregulation->Leukemic Cell Differentiation Relieves Block Apoptosis Apoptosis HOXA9/MEIS1 Downregulation->Apoptosis Induces Therapeutic Effect Therapeutic Effect Leukemic Cell Differentiation->Therapeutic Effect Contributes to Apoptosis->Therapeutic Effect Contributes to

Figure 1: Signaling pathway of this compound in MLL-rearranged leukemia.

Quantitative Data on this compound's Efficacy

Preclinical In Vitro Efficacy

This compound has demonstrated potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements or NPM1 mutations.

Cell LineGenotypeGI50 (nM)[9]
MV4-11MLL-AF42.5
MOLM-13MLL-AF96.2
KOPN-8MLL-ENL28.5
OCI-AML3NPM1c10

Table 1: In Vitro Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

Preclinical In Vivo Efficacy

In vivo studies using xenograft models of MLLr leukemia have shown significant anti-tumor activity and survival benefits with this compound treatment.

ModelTreatmentOutcomeReference
MOLM-13 XenograftThis compound (25-200 mg/kg, po)Reduced CD45 positive cells, prolonged survival[9]
Patient-Derived Xenograft (MLLr)This compoundSignificant antitumor efficacy and survival benefit[8][10]

Table 2: In Vivo Efficacy of this compound in MLLr Leukemia Models

Clinical Efficacy of Menin Inhibitors

While clinical trial data specifically for this compound is still emerging (NCT04752163), results from trials of other menin inhibitors in patients with relapsed/refractory MLLr or NPM1-mutated acute leukemia provide strong proof-of-concept for this drug class.

DrugTrialPatient PopulationCR/CRh RateORRReference
RevumenibAUGMENT-101R/R KMT2Ar AML23%43%
RevumenibAUGMENT-101R/R NPM1m AML23.4%46.9%
ZiftomenibKOMET-001R/R NPM1m AML (600 mg)35%-[1][11]

Table 3: Clinical Response Rates of Menin Inhibitors in Acute Leukemia CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is designed to verify the disruption of the menin-MLL fusion protein interaction by this compound in a cellular context.

Materials:

  • MLLr leukemia cell line (e.g., MOLM-13)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against menin

  • Antibody against the MLL N-terminus or the fusion partner (e.g., AF9)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture MOLM-13 cells to the desired density and treat with this compound or vehicle control for the indicated time.

  • Harvest and wash cells with cold PBS.

  • Lyse cells in cold lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-menin antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads 3-5 times with cold wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against menin and the MLL fusion partner. A decrease in the co-immunoprecipitated MLL fusion protein in the this compound-treated sample indicates disruption of the interaction.[12][13]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MLL Fusion Protein Occupancy

This protocol allows for the genome-wide identification of MLL fusion protein binding sites and the assessment of their displacement by this compound.

Materials:

  • MLLr leukemia cell line (e.g., MV4-11)

  • This compound

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonication equipment

  • Antibody against the MLL N-terminus or fusion partner

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Treat MV4-11 cells with this compound or vehicle control.

  • Cross-link proteins to DNA with formaldehyde.

  • Quench the reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonciate the chromatin to generate DNA fragments of 200-500 bp.

  • Perform immunoprecipitation with an antibody against the MLL fusion protein overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links.

  • Treat with RNase A and Proteinase K, and purify the DNA.

  • Prepare the DNA library and perform high-throughput sequencing.

  • Analyze the sequencing data to identify MLL fusion protein binding peaks and compare their intensity between this compound- and vehicle-treated samples. A reduction in peak intensity at target gene loci (e.g., HOXA9, MEIS1) in the this compound-treated sample indicates displacement of the MLL fusion protein.[14]

Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression

This protocol is used to quantify the changes in the expression of MLL fusion target genes following this compound treatment.

Materials:

  • MLLr leukemia cell line (e.g., MOLM-13)

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat MOLM-13 cells with a dose-range of this compound or vehicle control for a specified time.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up qPCR reactions with primers for the target and housekeeping genes.

  • Run the qPCR program on a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control. A dose-dependent decrease in HOXA9 and MEIS1 mRNA levels is expected.[15]

Interplay with the DOT1L Pathway and Potential for Combination Therapies

The histone methyltransferase DOT1L is another key epigenetic regulator in MLLr leukemia. It is often recruited to MLL fusion target genes and is responsible for the methylation of histone H3 at lysine 79 (H3K79me2), a mark associated with active transcription.[16] While menin inhibitors like this compound disrupt the recruitment of the entire MLL fusion complex, DOT1L inhibitors specifically block the enzymatic activity of DOT1L.

Interestingly, menin can interact with DOT1L, suggesting a coordinated mechanism for maintaining the oncogenic transcriptional program.[6] Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining a menin inhibitor with a DOT1L inhibitor.[4][17][18] This combination leads to a more profound suppression of MLL target genes and enhanced induction of differentiation and apoptosis.[17]

Synergistic Action of this compound and DOT1L Inhibitors cluster_0 MLLr Leukemogenesis cluster_1 Combined Inhibition MLL Fusion Complex MLL Fusion Complex Target Gene Locus Target Gene Locus MLL Fusion Complex->Target Gene Locus Binds Profound Gene Suppression Profound Gene Suppression DOT1L DOT1L DOT1L Recruitment DOT1L Recruitment Target Gene Locus->DOT1L Recruitment H3K79 Methylation H3K79 Methylation DOT1L Recruitment->H3K79 Methylation Catalyzes Oncogenic Gene Expression Oncogenic Gene Expression H3K79 Methylation->Oncogenic Gene Expression Promotes Leukemia Maintenance Leukemia Maintenance Oncogenic Gene Expression->Leukemia Maintenance This compound This compound This compound->MLL Fusion Complex Disrupts Recruitment DOT1L Inhibitor DOT1L Inhibitor DOT1L Inhibitor->DOT1L Inhibits Activity Synergistic Anti-Leukemic Effect Synergistic Anti-Leukemic Effect Profound Gene Suppression->Synergistic Anti-Leukemic Effect Leads to In Vivo Efficacy Assessment Workflow start Start implant Implant MLLr Leukemia Cells (e.g., MOLM-13) into Immunocompromised Mice start->implant tumor Allow Tumors to Establish implant->tumor randomize Randomize Mice into Treatment and Control Groups tumor->randomize treat Administer this compound (po) or Vehicle Control Daily randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint collect Collect Tumors, Blood, and Tissues endpoint->collect analysis Analyze Data: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis (e.g., RT-qPCR) collect->analysis end End analysis->end

References

Emilumenib's Target Engagement: An In-depth Analysis of Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594a) is a potent and selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.[4][5] By disrupting the menin-MLL1 complex, this compound offers a targeted therapeutic strategy to suppress the expression of downstream oncogenic genes, such as HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic cells.[6] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its target protein, supported by detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.

Target Protein and Mechanism of Action

The primary molecular target of this compound is the interaction between the nuclear protein menin, encoded by the MEN1 gene, and the N-terminal region of MLL1 (also known as KMT2A).[1] In MLL1-rearranged leukemias, the MLL1 gene is fused to one of over 80 different partner genes, resulting in a chimeric fusion protein. This fusion protein aberrantly recruits menin, which acts as a scaffold protein, to chromatin. The menin-MLL1 fusion complex then promotes the expression of key leukemia-driving genes, ultimately blocking hematopoietic differentiation and promoting uncontrolled cell proliferation.[6] this compound binds to a pocket on menin that is critical for its interaction with MLL1, thereby competitively inhibiting the formation of this oncogenic complex.[5]

Binding Affinity and Potency

The binding affinity and inhibitory potency of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters demonstrating the compound's potency.

ParameterValueAssaySource
IC50 1.4 nMCell-free AlphaLISA[2]
GI50 2.5 nMMV4-11 (MLL-AF4) cell line[3]
6.2 nMMOLM-13 (MLL-AF9) cell line[3]
10 nMOCI-AML3 (NPM1c) cell line[3]
28.5 nMKOPN-8 (MLL-ENL) cell line[3]

Table 1: In vitro potency of this compound.

While direct dissociation constant (Kd) and kinetic parameters (k_on, k_off) for this compound have not been publicly disclosed in the reviewed literature, the low nanomolar IC50 and GI50 values strongly suggest a high-affinity interaction with the menin-MLL1 target.

Experimental Protocols

Menin-MLL1 Interaction Assay (AlphaLISA)

This assay is a bead-based, no-wash immunoassay used to measure the inhibition of the menin-MLL1 interaction in a high-throughput format.

Protocol:

  • Reagents and Materials:

    • Recombinant full-length human menin protein

    • Biotinylated MLL1-derived peptide (containing the menin-binding motif)

    • Streptavidin-coated Donor beads

    • Anti-menin antibody-conjugated Acceptor beads

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • This compound (or other test compounds)

    • 384-well microplates

  • Procedure:

    • A solution containing the biotinylated MLL1 peptide and the anti-menin Acceptor beads is prepared in assay buffer.

    • A solution of streptavidin-coated Donor beads and recombinant menin protein is prepared in assay buffer.

    • The test compound (this compound) at various concentrations is added to the wells of the microplate.

    • The MLL1 peptide/Acceptor bead mix is added to the wells.

    • The menin/Donor bead mix is added to initiate the binding reaction.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • The plate is read on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • The AlphaLISA signal is generated when the Donor and Acceptor beads are brought into close proximity by the menin-MLL1 interaction.

    • In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the AlphaLISA signal.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Leukemia cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, KOPN-8)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (or other test compounds)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded into the wells of a 96-well plate at a predetermined density.

    • The cells are treated with a serial dilution of this compound.

    • A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 7 days) at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, the cell viability reagent is added to each well.

    • The plate is incubated for a short period to allow the signal to stabilize.

    • The luminescence (or fluorescence/absorbance, depending on the reagent) is measured using a plate reader.

  • Data Analysis:

    • The signal is proportional to the number of viable cells.

    • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.

Visualizations

Menin-MLL1 Signaling Pathway in Acute Leukemia

Menin_MLL1_Signaling cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention Menin Menin Menin_MLL1_complex Menin-MLL1 Complex Menin->Menin_MLL1_complex MLL1_fusion MLL1 Fusion Protein MLL1_fusion->Menin_MLL1_complex DNA DNA Menin_MLL1_complex->DNA Binds to promoter regions HOXA9_MEIS1 HOXA9, MEIS1, etc. DNA->HOXA9_MEIS1 Upregulates transcription Leukemogenesis Leukemogenesis (Blocked Differentiation, Increased Proliferation) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin Inhibits binding to MLL1

Caption: Menin-MLL1 signaling pathway in acute leukemia and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination using AlphaLISA

AlphaLISA_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_analysis Data Acquisition & Analysis Reagent1 Biotin-MLL1 peptide + Anti-menin Acceptor beads Well Well with: - this compound - Reagent 1 - Reagent 2 Reagent1->Well Reagent2 Streptavidin Donor beads + Recombinant Menin Reagent2->Well Emilumenib_prep Serial dilution of this compound Emilumenib_prep->Well Plate 384-well plate Reader AlphaLISA Reader Well->Reader Incubate & Read Curve Dose-response curve Reader->Curve IC50 IC50 Calculation Curve->IC50

Caption: Workflow for determining the IC50 of this compound using the AlphaLISA technology.

Conclusion

This compound is a highly potent inhibitor of the menin-MLL1 protein-protein interaction, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its mechanism of action, which involves the disruption of a key oncogenic complex, provides a strong rationale for its development as a targeted therapy for acute leukemias with MLL1 rearrangements or NPM1 mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other menin-MLL1 inhibitors. Further studies to elucidate the precise binding kinetics of this compound will provide a more complete understanding of its pharmacological profile.

References

The Structural Basis of Emilumenib's Disruption of the Menin-MLL Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the structural and molecular underpinnings of Emilumenib (DS-1594), a potent small-molecule inhibitor targeting the critical protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. The Menin-MLL interaction is a key driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways central to understanding this compound's mechanism of action.

Quantitative Analysis of Menin-MLL Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and other notable Menin-MLL inhibitors, providing a comparative landscape of their efficacy.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

CompoundAssay TypeTargetIC50 (nM)Ki (nM)Kd (nM)Reference
This compound (DS-1594) AlphaLISAMenin-MLL11.4--
Revumenib (SNDX-5613)Binding AssayMenin-MLL-0.149-[1]
Ziftomenib (KO-539)Cell ViabilityMLL-r/NPM1mut AML<25--
MI-503Fluorescence PolarizationMenin-MLL14.7--[2][3]
MI-463Fluorescence PolarizationMenin-MLL15.3--[4]
MI-1481Fluorescence PolarizationMenin-MLL13.6--[4]
MI-2Fluorescence PolarizationMenin-MLL446--[4]
MI-3Fluorescence PolarizationMenin-MLL648--[4]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. "-" indicates data not available.

Table 2: Cellular Activity of Menin-MLL Inhibitors

CompoundCell Line(s)Assay TypeGI50 (nM)NotesReference
This compound (DS-1594a HCl) MV-4-11, MOLM-13, KOPN-8, OCI-AML3Growth Inhibition2.5 - 28.5Selective for MLL1-r or NPM1c cells.[5][5][6]
Revumenib (SNDX-5613)MLL-r cell linesCell-based assay10 - 20-[1]
MI-503MLL leukemia cell linesGrowth Inhibition250 - 570Minimal effect in cells without MLL translocations.[2][2][7]
MI-463/MI-503MLL-AF9 transformed murine bone marrow cellsGrowth Inhibition220 - 230-[7]

GI50: Half-maximal growth inhibition.

Core Signaling Pathway and Mechanism of Inhibition

The interaction between Menin and the N-terminus of MLL (or MLL fusion proteins) is crucial for the recruitment of the MLL complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and the subsequent upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1.[8] this compound competitively binds to a deep hydrophobic pocket on the surface of Menin that is normally occupied by the MLL protein, thereby disrupting this critical interaction and abrogating the downstream oncogenic signaling.[9]

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition by this compound Menin Menin MLL MLL (or MLL-fusion) Menin->MLL Interaction Chromatin Chromatin (HOX, MEIS1 loci) MLL->Chromatin binds H3K4me3 H3K4me3 Chromatin->H3K4me3 leads to Transcription Leukemogenic Gene Transcription H3K4me3->Transcription activates Leukemia Progression Leukemia Progression Transcription->Leukemia Progression This compound This compound This compound->Menin binds to Pocket

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for the assays used to characterize Menin-MLL inhibitors are provided below.

X-Ray Crystallography of Menin-Inhibitor Complex

This protocol outlines the general steps for determining the co-crystal structure of Menin with a small-molecule inhibitor like this compound.

Workflow:

XRay_Crystallography_Workflow Protein_Expression 1. Menin Protein Expression & Purification Co_Crystallization 2. Co-crystallization (Menin + Inhibitor) Protein_Expression->Co_Crystallization Data_Collection 3. X-ray Diffraction Data Collection Co_Crystallization->Data_Collection Structure_Solution 4. Structure Solution & Phasing Data_Collection->Structure_Solution Refinement 5. Model Building & Refinement Structure_Solution->Refinement Analysis 6. Structural Analysis Refinement->Analysis

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Methodology:

  • Protein Expression and Purification:

    • Express a construct of human Menin (often with truncations to improve crystallization) in a suitable expression system (e.g., E. coli).[10]

    • Purify the protein to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Co-crystallization:

    • Incubate the purified Menin protein with a molar excess of the inhibitor (e.g., this compound).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain diffraction-quality crystals.[11]

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source.[12]

    • Collect diffraction data as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using molecular replacement with a known Menin structure.

    • Build an atomic model of the Menin-inhibitor complex into the electron density map and refine it to obtain the final high-resolution structure.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) between Menin and its inhibitors.

Workflow:

SPR_Workflow Immobilization 1. Immobilize Menin on Sensor Chip Analyte_Injection 2. Inject Inhibitor (Analyte) at Various Concentrations Immobilization->Analyte_Injection Association 3. Measure Association Phase Analyte_Injection->Association Dissociation 4. Measure Dissociation Phase Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgram Data (Calculate ka, kd, Kd) Regeneration->Data_Analysis

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Ligand Immobilization:

    • Covalently immobilize purified Menin protein (the ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[13][14]

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the Menin solution over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized Menin surface at a constant flow rate.[13]

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time (the association phase).

    • After the injection, flow running buffer over the surface and monitor the decrease in signal as the analyte dissociates (the dissociation phase).

  • Data Analysis:

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or growth-inhibitory effects of inhibitors on leukemia cell lines.

Methodology:

  • Cell Seeding:

    • Seed leukemia cell lines (e.g., MOLM-13, MV4;11) in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines).[15][16]

    • Incubate the cells overnight to allow them to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the Menin inhibitor in culture medium.

    • Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 72 hours to 7 days).[7]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[17]

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm that an inhibitor disrupts the Menin-MLL interaction within a cellular context.

Methodology:

  • Cell Lysis:

    • Treat cells (e.g., HEK293 cells transfected to express a tagged MLL fusion protein) with the inhibitor or a vehicle control for a defined period.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[19][20]

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to one of the proteins in the complex (e.g., an anti-FLAG antibody if using a FLAG-tagged MLL fusion protein).[21]

    • Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Incubate with gentle rotation to allow the beads to bind to the antibodies.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[22]

    • Elute the immunoprecipitated proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both Menin and the tagged MLL fusion protein to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated Menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

References

Preclinical Profile of Emilumenib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Emilumenib (also known as DS-1594a), a potent and orally bioavailable small-molecule inhibitor of the Menin-mixed lineage leukemia 1 (MLL1) interaction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this investigational agent, which has shown promise in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.

Executive Summary

This compound is designed to disrupt the crucial interaction between menin and the MLL1 fusion proteins, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1] Preclinical studies have demonstrated that this compound selectively inhibits the growth of cancer cells with these genetic alterations and induces differentiation, leading to potent antitumor activity.[2] This guide synthesizes the available preclinical data, presenting a comprehensive overview of its PK/PD profile, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical mouse models, demonstrating its suitability for oral administration. The succinate salt of this compound (DS-1594a·succinate) was assessed for its plasma concentration-time profile in severe combined immunodeficiency (SCID) mice following a single oral dose.

Plasma Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of DS-1594a·succinate in SCID mice after a single oral administration is presented in Table 1. Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC24h (ng·h/mL)
6.25183 ± 291.0 - 3.01,230 ± 190
12.5423 ± 681.0 - 3.02,890 ± 470
25893 ± 1431.0 - 3.06,120 ± 980
501,820 ± 2911.0 - 3.012,400 ± 1,980
1003,640 ± 5821.0 - 3.024,800 ± 3,970
Values are presented as mean ± standard deviation (n=3 per group).[2]
Cmax: Maximum plasma concentration.[2]
Tmax: Time to reach maximum plasma concentration.[2]
AUC24h: Area under the plasma concentration-time curve up to 24 hours.[2]

The time to reach maximum plasma concentration (Tmax) was consistently observed between 1.0 and 3.0 hours across the dose range of 6.25 mg/kg to 100 mg/kg.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound have been demonstrated through both in vitro and in vivo studies, highlighting its potent and selective activity against leukemic cells with MLL1 rearrangements or NPM1 mutations.

In Vitro Activity

This compound, in its hydrochloride salt form (DS-1594a·HCl), has shown marked inhibition of cellular growth in various human leukemic cell lines harboring MLL fusion proteins or NPM1 mutations. The 50% growth inhibition (GI50) values were found to be less than 30 nM in these sensitive cell lines.[2]

Cell LineGenotypeGI50 (nM)
MV-4-11MLL-AF42.5
MOLM-13MLL-AF96.2
OCI-AML3NPM1c10
KOPN-8MLL-AF928.5
In Vivo Efficacy

The in vivo antitumor efficacy of this compound has been evaluated in xenograft models using both human leukemia cell lines and patient-derived primary cells.

In a MOLM-13 xenograft model, oral administration of DS-1594a·HCl resulted in a significant, dose-dependent reduction in tumor burden and a pronounced survival benefit.[2] At doses of 50, 100, and 200 mg/kg, the treatment led to a significant increase in life span (ILS) of 82.5%, >515%, and >515%, respectively, compared to the vehicle control group.[2]

Furthermore, treatment with DS-1594a·HCl led to a marked reduction in the expression of Menin-MLL1 target genes, such as MEIS1, HOXA9, PBX3, and MEF2C, in the bone marrow of treated mice, confirming target engagement and the mechanism of action in vivo.[2]

Mechanism of Action: The Menin-MLL1 Signaling Pathway

This compound's therapeutic effect is derived from its ability to disrupt the protein-protein interaction between menin and MLL1 fusion proteins. This interaction is critical for the localization of the MLL1 complex to target genes, where it promotes the expression of genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. By inhibiting this interaction, this compound leads to the downregulation of these target genes, ultimately causing cell differentiation and apoptosis.

Menin_MLL1_Pathway This compound's Mechanism of Action cluster_nucleus Cell Nucleus Menin Menin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes Recruits MLL1_fusion MLL1 Fusion Protein MLL1_fusion->Target_Genes Activates Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL1 interaction, downregulating leukemogenic gene expression.

Experimental Protocols

The preclinical evaluation of this compound involved a series of well-defined in vitro and in vivo studies.

In Vivo Pharmacokinetic Study
  • Animal Model: Severe combined immunodeficiency (SCID) mice.[2]

  • Drug Formulation: DS-1594a·succinate administered orally.[2]

  • Dosing: Single oral doses of 6.25, 12.5, 25, 50, and 100 mg/kg.[2]

  • Sample Collection: Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method.

In Vivo Efficacy Studies
  • Animal Models: Four- to six-week-old NOD scid gamma (NSG) and NOD/SCID mice were used.[2] All in vivo studies were approved by the Institutional Animal Care and Use Committee (IACUC) of Daiichi Sankyo Co., Ltd.[2]

  • Cell Lines and Xenografts: Human leukemia cell lines (e.g., MOLM-13) or patient-derived xenograft (PDX) cells were transplanted into mice to establish systemic leukemia.[2]

  • Drug Administration: this compound (as DS-1594a·HCl or DS-1594a·succinate) or vehicle was administered orally. For the MOLM-13 xenograft model, DS-1594a·HCl was administered at 50, 100, and 200 mg/kg.[2]

  • Efficacy Assessment: Disease progression was monitored by assessing the percentage of human CD45-positive (hCD45+) cells in peripheral blood or bone marrow via flow cytometry.[2] Survival was also a key endpoint.[2]

  • Pharmacodynamic Analysis: Bone marrow cells were collected from treated and control animals to analyze the expression of Menin-MLL1 target genes using real-time quantitative polymerase chain reaction (RT-qPCR).[2]

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Model NSG Mice Cell_Transplantation Leukemia Cell Transplantation (IV) Animal_Model->Cell_Transplantation Drug_Administration Oral Administration (this compound or Vehicle) Cell_Transplantation->Drug_Administration Disease Establishment Efficacy_Monitoring Tumor Burden (hCD45+) via Flow Cytometry Drug_Administration->Efficacy_Monitoring During Treatment PD_Analysis PD Analysis (Gene Expression in BM) Drug_Administration->PD_Analysis End of Study Survival_Analysis Survival Analysis Efficacy_Monitoring->Survival_Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in preclinical mouse models.

Conclusion

The preclinical data for this compound demonstrate a promising pharmacokinetic and pharmacodynamic profile. The compound is orally bioavailable and exhibits potent, mechanism-based antitumor activity in relevant preclinical models of acute leukemia. These findings have provided a strong rationale for the clinical investigation of this compound as a targeted therapy for patients with MLL1-rearranged or NPM1-mutated acute leukemias.[2][3] A phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of this compound in this patient population.[3]

References

Emilumenib (DS-1594): A Targeted Approach to Disrupting Leukemogenic Signaling in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (DS-1594) is an orally available, small-molecule inhibitor that targets the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A), also known as Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m).[2][3] By disrupting this complex, this compound represents a targeted therapeutic strategy aimed at inhibiting leukemic cell growth and promoting differentiation.[3] Preclinical studies have demonstrated its potent and selective activity, leading to its evaluation in clinical trials.[3][4] This guide provides a technical overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Disrupting the Menin-KMT2A Axis

In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression and cell development.[5] However, in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations result in KMT2A gene rearrangements, creating oncogenic fusion proteins (e.g., KMT2A-AFF1, KMT2A-MLLT3).[6][7][8] These KMT2A fusion proteins, as well as the wild-type KMT2A in the context of NPM1 mutations, require interaction with the scaffold protein menin to drive a specific leukemogenic gene expression program.[5][9]

The menin-KMT2A complex binds to the promoters of key target genes, most notably the HOX gene family (especially HOXA9) and their cofactor MEIS1.[5][10] The aberrant overexpression of these genes is essential for maintaining the leukemic state by promoting proliferation and blocking hematopoietic differentiation.[10]

This compound is designed to fit into a pocket on the menin protein, physically blocking its interaction with KMT2A.[3] This disruption leads to the eviction of the complex from chromatin, resulting in the downregulation of HOX and MEIS1 gene expression.[4] Consequently, the leukemic cells lose their proliferative capacity and are induced to differentiate, ultimately leading to apoptosis.[2][11]

cluster_0 Leukemic Cell Nucleus KMT2A KMT2A Fusion Protein (or WT KMT2A in NPM1m) Menin Menin KMT2A->Menin Chromatin Chromatin (DNA) Menin->Chromatin Tethers complex to TargetGenes Target Genes (HOXA9, MEIS1) mRNA mRNA Transcription TargetGenes->mRNA Leads to Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) mRNA->Leukemogenesis Drives This compound This compound (DS-1594) This compound->Menin Inhibits Interaction start Start: Leukemia Cell Culture (e.g., MOLM-13) treatment Treat with this compound or Vehicle Control (3 days) start->treatment crosslink 1. Cross-link Protein-DNA with Formaldehyde treatment->crosslink lyse 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse ip 3. Immunoprecipitation (IP) with Target-Specific Antibody (e.g., anti-Menin) lyse->ip purify 4. Reverse Cross-links & Purify DNA ip->purify sequence 5. Library Prep & High-Throughput Sequencing purify->sequence analysis 6. Data Analysis: Alignment, Peak Calling, Differential Binding sequence->analysis end Result: Genome-wide Occupancy Maps analysis->end Genotype Leukemia Genotype KMT2Ar KMT2A-rearranged (KMT2A-r) Genotype->KMT2Ar NPM1m NPM1-mutated (NPM1m) Genotype->NPM1m Other Other Genotypes (e.g., KMT2A-WT, NPM1-WT) Genotype->Other Sensitive Sensitive to this compound KMT2Ar->Sensitive Mechanism Underlying Mechanism: Dependency on Menin-KMT2A for Leukemogenesis KMT2Ar->Mechanism NPM1m->Sensitive NPM1m->Mechanism Resistant Resistant to this compound Other->Resistant Sensitivity Drug Sensitivity Mechanism->Sensitive

References

Investigating the Cellular Uptake and Distribution of Emilumenib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emilumenib (DS-1594) is an orally available, selective small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) protein.[1] This interaction is a key driver for the maintenance of a leukemogenic gene expression program in specific subtypes of acute leukemia, such as those with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[2] By disrupting the menin-MLL complex, this compound leads to the differentiation and subsequent apoptosis of leukemic blasts.[2]

Understanding the cellular pharmacokinetics of this compound—specifically, how it enters cancer cells, its rate of accumulation, and its distribution among subcellular compartments—is fundamental to elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides a detailed overview of the experimental methodologies used to characterize the cellular uptake and distribution of this compound, supported by representative data and workflow visualizations.

Cellular Uptake Kinetics of this compound

The ability of this compound to reach its intracellular target is the first critical step in its therapeutic action. Studies suggest that many small molecule inhibitors can enter cells through a combination of passive diffusion and active transport mechanisms.[3][4] The initial investigation into this compound's uptake kinetics was performed in human acute myeloid leukemia (AML) cell lines known to be sensitive to menin inhibition.

Quantitative Analysis of Cellular Uptake

The rate and extent of this compound accumulation were measured over time in MLL-rearranged (MOLM-13) and NPM1-mutated (OCI-AML3) leukemia cell lines. The cells were incubated with a fixed concentration of this compound, and intracellular drug concentrations were quantified at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Time-Dependent Cellular Accumulation of this compound (1 µM) in Leukemia Cell Lines

Time Point MOLM-13 Intracellular Conc. (ng/10^6 cells) OCI-AML3 Intracellular Conc. (ng/10^6 cells)
2 min 1.5 ± 0.2 1.3 ± 0.3
5 min 3.8 ± 0.4 3.5 ± 0.5
15 min 8.9 ± 0.9 8.2 ± 1.1
30 min 14.2 ± 1.5 13.5 ± 1.8
60 min 15.1 ± 1.6 14.8 ± 2.0

| 120 min | 15.3 ± 1.9 | 15.0 ± 2.1 |

Data are presented as mean ± standard deviation and are representative of typical experimental results.

The results indicate that this compound is rapidly taken up by leukemia cells, reaching a steady-state concentration within approximately 60 minutes of exposure.

Experimental Workflow: Cellular Uptake Assay

G cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_harvest Sample Collection & Lysis cluster_analysis Quantification p1 Seed MOLM-13 or OCI-AML3 cells in 6-well plates p2 Incubate cells to reach ~1x10^6 cells/mL p1->p2 t1 Add this compound (1 µM final conc.) to culture medium p2->t1 t2 Incubate at 37°C for specified time points (2-120 min) t1->t2 h1 Transfer cell suspension to tube t2->h1 h2 Wash cells 3x with ice-cold PBS to remove extracellular drug h1->h2 h3 Count cells (hemocytometer) h2->h3 h4 Lyse cell pellet with acetonitrile containing internal standard h3->h4 a1 Centrifuge lysate to pellet debris h4->a1 a2 Analyze supernatant using LC-MS/MS a1->a2 a3 Calculate intracellular concentration (ng / 10^6 cells) a2->a3

Caption: Workflow for quantifying this compound cellular uptake via LC-MS/MS.

Detailed Protocol: Cellular Uptake Assay

  • Cell Culture: Seed leukemia cells (e.g., MOLM-13) in 6-well plates at a density of 0.5 x 10^6 cells/mL in appropriate growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed growth medium to achieve a final concentration of 1 µM. Add the drug-containing medium to the cells and incubate for desired time points (e.g., 2, 5, 15, 30, 60, 120 minutes).

  • Cell Harvesting: To stop the uptake, transfer the cell suspension to a 1.5 mL microcentrifuge tube and immediately place it on ice.

  • Washing: Centrifuge the cells at 500 x g for 3 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Cell Lysis and Extraction: After the final wash, resuspend the cell pellet in a known volume (e.g., 200 µL) of lysis buffer (acetonitrile with a known concentration of an internal standard, such as a deuterated analog of the drug). Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Quantification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.[5][6] Normalize the result to the cell count to determine the amount of drug per million cells.

Subcellular Distribution and Localization

Since the menin-MLL complex functions within the nucleus, confirming the nuclear accumulation of this compound is crucial for validating its mechanism of action. The subcellular distribution was investigated through two complementary methods: biochemical fractionation and direct visualization via confocal microscopy.

Quantitative Analysis by Subcellular Fractionation

MOLM-13 cells were treated with this compound for one hour, followed by a subcellular fractionation protocol to isolate the nuclear, cytosolic, mitochondrial, and microsomal fractions. The concentration of this compound in each fraction was then determined by LC-MS/MS.

Table 2: Subcellular Distribution of this compound in MOLM-13 Cells

Cellular Fraction This compound Concentration (ng/mg protein) Percentage of Total Intracellular Drug (%)
Cytosol 45.8 ± 5.1 35.5%
Nucleus 72.3 ± 8.9 56.1%
Mitochondria 8.1 ± 1.3 6.3%

| Microsomes/Membrane | 2.7 ± 0.6 | 2.1% |

Data are presented as mean ± standard deviation.

The data clearly show that this compound preferentially accumulates in the nucleus, the site of its therapeutic target.

Visualization of Subcellular Distribution

G cluster_cell Relative Distribution of this compound nucleus Nucleus (56.1%) cytosol Cytosol (35.5%) mito Mitochondria (6.3%) micro Microsomes (2.1%)

Caption: Predominant nuclear accumulation of this compound in leukemia cells.

Detailed Protocol: Subcellular Fractionation

  • Cell Treatment and Harvesting: Treat 50-100 x 10^6 MOLM-13 cells with 1 µM this compound for 1 hour. Harvest cells by centrifugation and wash twice with ice-cold PBS.

  • Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A from a commercial kit) and incubate on ice for 15 minutes to swell the cells.[7]

  • Homogenization: Lyse the cell membrane by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer. Monitor lysis using Trypan blue staining under a microscope.

  • Isolation of Nuclei: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei, and the supernatant contains the cytoplasm, mitochondria, and microsomes.[8]

  • Isolation of Mitochondria: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.[9]

  • Isolation of Microsomes: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction, and the supernatant is the cytosolic fraction.

  • Fraction Purity and Quantification: Assess the purity of each fraction via Western blotting for marker proteins (e.g., Histone H3 for nucleus, Tubulin for cytosol, COX IV for mitochondria). Determine the protein concentration of each fraction using a BCA assay. Extract this compound from each fraction using acetonitrile and quantify by LC-MS/MS, normalizing to protein content.

Detailed Protocol: Confocal Microscopy

Confocal microscopy provides visual confirmation of the drug's localization.[10][11]

  • Cell Seeding: Seed cells on poly-L-lysine coated coverslips in a 12-well plate.

  • Drug Incubation: Treat cells with a fluorescently-tagged analog of this compound (e.g., this compound-BODIPY) for 1 hour at 37°C.

  • Nuclear Staining: Wash the cells with PBS and stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342 for 10 minutes.

  • Fixation and Mounting: Wash the cells again with PBS, fix with 4% paraformaldehyde for 15 minutes, and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the slides using a confocal laser scanning microscope.[12] Acquire images in separate channels for the drug analog (e.g., green fluorescence) and the nuclear stain (blue fluorescence). Merging the images will show the co-localization of the drug within the nucleus.

Mechanism of Action: Disruption of Menin-MLL Interaction

This compound's therapeutic effect stems from its ability to enter the nucleus and physically disrupt the binding of menin to MLL. This prevents the recruitment of the complex to the promoter regions of target genes like MEIS1 and HOXA9, leading to their transcriptional downregulation and subsequent cell differentiation.

Signaling Pathway: this compound Target Engagement

G cluster_pathway Mechanism of this compound Action Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Chromatin Chromatin (Target Gene Promoters) Complex->Chromatin Binds to Transcription Leukemogenic Gene Expression (e.g., MEIS1, HOXA9) Chromatin->Transcription Activates Leukemia Leukemia Maintenance Transcription->Leukemia This compound This compound Block This compound->Block Block->Complex Disrupts

Caption: this compound disrupts the Menin-MLL complex, inhibiting leukemogenic gene expression.

Detailed Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

This assay directly measures whether this compound treatment reduces the association of menin with a known target gene promoter.

  • Cell Treatment: Treat MOLM-13 cells with 1 µM this compound or vehicle (DMSO) for 6 hours.

  • Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for menin. Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight. Purify the precipitated DNA.

  • qPCR Analysis: Use quantitative PCR (qPCR) to measure the amount of a specific target gene promoter (e.g., MEIS1) present in the immunoprecipitated DNA. A significant reduction in the amount of MEIS1 promoter DNA in the this compound-treated sample compared to the vehicle control indicates successful target engagement.

Conclusion

The experimental evidence outlined in this guide demonstrates that this compound effectively penetrates leukemia cells and achieves high concentrations within the nucleus. This efficient cellular uptake and targeted subcellular distribution enable this compound to engage the menin-MLL complex at its site of action. By disrupting this key interaction, this compound downregulates the expression of critical leukemogenic genes, providing a sound mechanistic basis for its potent anti-leukemic activity observed in preclinical and clinical settings. These findings underscore the importance of understanding a drug's cellular pharmacokinetics as a cornerstone of modern drug development.

References

Emilumenib's Impact on Downstream Gene Expression in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by genetic abnormalities, including rearrangements of the KMT2A (formerly MLL) gene and mutations in the NPM1 gene. These alterations lead to the dysregulation of gene expression programs that are essential for leukemogenesis. Emilumenib (DS-1594), a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, has emerged as a promising therapeutic strategy for these genetically defined AML subtypes. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream gene expression in AML cells, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Disruption of the Menin-MLL Interaction

This compound's primary mechanism of action is the disruption of the critical protein-protein interaction between menin and the MLL1 protein (or its fusion products in KMT2A-rearranged leukemia).[1][2][3] Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which is essential for the transcriptional activation of key target genes, including the HOX and MEIS1 gene families.[1][2] By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the displacement of the MLL1 complex from the chromatin of target genes. This results in the downregulation of their expression, thereby suppressing the leukemogenic program.[2]

Emilumenib_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Target_Genes Target Genes (HOXA9, MEIS1) Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Promotes Menin Menin MLL1_Complex MLL1 Fusion Complex Menin->MLL1_Complex Interaction Menin->MLL1_Complex Interaction Blocked MLL1_Complex->Target_Genes Binds to This compound This compound This compound->Menin Binds & Inhibits Suppression Suppression of Leukemogenesis

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenic gene expression.

Downstream Gene Expression Changes Induced by this compound

Treatment of KMT2A-rearranged or NPM1-mutated AML cells with this compound leads to a significant and selective downregulation of key leukemogenic target genes. The most consistently reported downstream effects are the reduced expression of MEIS1, HOXA9, and other HOX cluster genes.

Quantitative Gene Expression Data

The following tables summarize the quantitative data on the downregulation of key target genes in AML cell lines and patient-derived xenograft (PDX) models following treatment with this compound (DS-1594a).

Table 1: Effect of this compound (DS-1594a·HCl) on MLL-Fusion Target Gene Expression in MOLM-13 Cells

GeneConcentration (nM)Fold Change vs. Control
MEIS110~0.5
100~0.2
HOXA910~0.6
100~0.3
PBX310~0.7
100~0.4

Data adapted from preclinical studies. The values represent approximate fold changes observed in RT-qPCR analyses.

Table 2: Effect of this compound (DS-1594a·succinate) on Gene Expression in MLL-rearranged AML PDX Model

GeneTreatmentRelative Expression
MEIS1Vehicle1.0
This compound< 0.2
HOXA9Vehicle1.0
This compound< 0.2

Data represents relative gene expression levels in an in vivo PDX model, demonstrating significant downregulation of target genes upon this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on downstream gene expression.

Cell Culture and Drug Treatment
  • Cell Lines: Human AML cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4;11) or NPM1 mutations (e.g., OCI-AML3) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound (DS-1594a) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction: Total RNA is isolated from treated and control cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qPCR: RT-qPCR is performed using a ViiA 7 Real-Time PCR System (Applied Biosystems) with TaqMan Gene Expression Assays for target genes (MEIS1, HOXA9, PBX3, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.

RNA Sequencing (RNA-seq)
  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: Sequencing is performed on an Illumina NovaSeq or similar high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome (e.g., hg38). Differential gene expression analysis is performed using tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon this compound treatment.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking and Sonication: Cells are cross-linked with formaldehyde, and the chromatin is sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to Menin, MLL1, or histone marks (e.g., H3K4me3) overnight. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) to determine genome-wide binding patterns.

Experimental_Workflow cluster_analysis Downstream Analysis AML_Cells AML Cell Culture (KMT2A-r or NPM1-mut) Treatment Treatment with this compound (or Vehicle Control) AML_Cells->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation ChIP Chromatin Immunoprecipitation (ChIP) Harvest->ChIP RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Gene Expression Quantification RNA_seq RNA-seq RNA_Isolation->RNA_seq Transcriptome Profiling ChIP_qPCR_seq ChIP-qPCR / ChIP-seq ChIP->ChIP_qPCR_seq Protein-DNA Interaction Analysis

Caption: A typical experimental workflow to assess this compound's effects on AML cells.

This compound and the JAK-STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine signaling and is frequently dysregulated in AML, contributing to cell proliferation, survival, and differentiation block. While the direct downstream effects of this compound are centered on the Menin-MLL1 axis and its target genes like HOX and MEIS1, the broader implications for other oncogenic signaling pathways are of interest.

Currently, there is limited direct evidence in the published literature to suggest that the JAK-STAT pathway is a primary downstream target of this compound in AML. The predominant mechanism of action of menin inhibitors is the specific disruption of the Menin-MLL interaction, leading to transcriptional reprogramming of a distinct set of genes.

However, it is plausible that crosstalk exists between the Menin-MLL axis and the JAK-STAT pathway. For instance, some downstream targets of MLL-fusion proteins could potentially influence the expression or activity of components of the JAK-STAT pathway. Further research is warranted to explore any potential indirect effects of this compound on JAK-STAT signaling in AML.

Conclusion

This compound represents a targeted therapeutic approach for AML with KMT2A rearrangements or NPM1 mutations. Its mechanism of action, centered on the disruption of the Menin-MLL1 interaction, leads to the specific downregulation of key leukemogenic genes, most notably MEIS1 and HOXA9. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other menin inhibitors, which hold significant promise for improving outcomes for patients with these high-risk forms of AML. Further exploration into the potential interplay with other critical signaling pathways, such as JAK-STAT, will provide a more comprehensive understanding of the full therapeutic potential of this class of drugs.

References

An In-Depth Technical Guide to the Core Functional Groups of the Emilumenib Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594) is a potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.[1][2] It is under investigation for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in patients with KMT2A (MLL1) rearrangements or NPM1 mutations.[2][3] This guide provides a detailed analysis of the core functional groups of the this compound molecule, their physicochemical properties, their role in the mechanism of action, and the experimental methodologies used for their characterization.

Molecular Structure and Core Functional Groups

The chemical structure of this compound is defined by its IUPAC name: (1R,2S,4R)-4-((4-(5,6-dimethoxypyridazin-3-yl)benzyl)amino)-2-(methyl(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)cyclopentan-1-ol .[2] This complex structure is composed of several key functional groups that are critical for its biological activity.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

The core functional groups of this compound can be broken down as follows:

  • Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system forms the central scaffold of the molecule. The thienopyrimidine core is a common motif in kinase inhibitors and other biologically active molecules. In this compound, it serves as the anchor for key substituents that dictate its binding affinity and selectivity.[1][4]

  • Secondary and Tertiary Amines: The molecule contains a secondary amine linking the benzyl group to the cyclopentanol ring and a tertiary amine where the methyl group is attached to the nitrogen that connects the cyclopentanol ring to the thienopyrimidine core. These amine groups are crucial for forming hydrogen bonds and salt bridges with the target protein.

  • Cyclopentanol Ring: This alicyclic alcohol provides a rigid, three-dimensional framework that properly orients the other functional groups for optimal interaction with the menin protein. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor.

  • Dimethoxypyridazine Ring: This aromatic heterocycle, substituted with two methoxy groups, is a key feature for the molecule's interaction with the menin binding pocket. The methoxy groups (-OCH3) can influence the electronic properties and solubility of the molecule.

  • Benzyl Group: This aromatic ring acts as a spacer, connecting the dimethoxypyridazine moiety to the core of the molecule.

  • Trifluoroethyl Group: The -CH2CF3 group attached to the thienopyrimidine core is a lipophilic moiety that can enhance binding affinity through hydrophobic interactions and can also improve metabolic stability. The inclusion of fluorine atoms has been shown to substantially improve the inhibitory activity of menin-MLL inhibitors.[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its drug-like characteristics, including its oral bioavailability.

PropertyValueReference
Molecular FormulaC27H29F3N6O3S[3]
Molecular Weight574.62 g/mol [2]
Hydrogen Bond Acceptors9[2]
Hydrogen Bond Donors2[2]
Rotatable Bonds10[2]
Topological Polar Surface Area128.7 Ų[2]
XLogP32.5[2]

Mechanism of Action and Role of Functional Groups

This compound functions by disrupting the critical protein-protein interaction between menin and the MLL1 fusion protein. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the aberrant expression of genes like HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in their differentiation.[6][7]

The functional groups of this compound play specific roles in its binding to the menin protein, mimicking the key interactions of the natural MLL peptide. The thienopyrimidine core and its substituents are designed to fit into a hydrophobic pocket on the surface of menin, a site normally occupied by MLL1.[1][4] The amine and hydroxyl groups are positioned to form critical hydrogen bonds with amino acid residues in the binding site, thereby anchoring the molecule and contributing to its high binding affinity. The dimethoxypyridazine and trifluoroethyl groups engage in further hydrophobic and van der Waals interactions, enhancing the overall potency of the inhibitor.

Signaling Pathway

The binding of this compound to menin initiates a cascade of downstream effects, ultimately leading to the differentiation and apoptosis of leukemia cells. The signaling pathway can be visualized as follows:

Emilumenib_Signaling_Pathway cluster_0 Normal State in MLL-rearranged Leukemia cluster_1 Effect of this compound Menin Menin MLL1_Fusion MLL1 Fusion Protein Menin->MLL1_Fusion Binding HOXA9_MEIS1 HOXA9 / MEIS1 Genes MLL1_Fusion->HOXA9_MEIS1 Upregulation Differentiation_Apoptosis Cell Differentiation & Apoptosis MLL1_Fusion->Differentiation_Apoptosis Downregulation of target genes leads to Leukemia Leukemia Proliferation & Blocked Differentiation HOXA9_MEIS1->Leukemia This compound This compound This compound->Menin Inhibition

Caption: Signaling pathway disrupted by this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is proprietary, the synthesis of the thieno[2,3-d]pyrimidine core and its derivatives is well-documented in the chemical literature. A general synthetic approach involves the following key steps:

  • Synthesis of the Thieno[2,3-d]pyrimidine Core: This is typically achieved through a multi-step reaction sequence starting from a substituted thiophene derivative, which is then cyclized with a formamide equivalent to form the pyrimidine ring.

  • Functionalization of the Core: The thienopyrimidine core is then functionalized through a series of reactions, such as nucleophilic aromatic substitution, to introduce the various side chains.

  • Coupling of the Side Chains: The cyclopentanol moiety, the dimethoxypyridazine-benzyl group, and the trifluoroethyl group are synthesized separately and then coupled to the thienopyrimidine core using standard organic chemistry reactions, such as amide bond formation or Suzuki coupling.

  • Purification: The final product is purified using techniques like column chromatography and recrystallization to yield high-purity this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to determine the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide a detailed map of the proton environment in each functional group.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between different atoms in the molecule, confirming the overall structure and the attachment of the various functional groups.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorbances would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C=N and C=C stretches of the aromatic rings, and the C-F stretches of the trifluoroethyl group.

In Vitro Activity Assays

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction:

This assay is used to quantify the inhibitory potency of this compound on the menin-MLL interaction.

  • Principle: A small, fluorescently labeled peptide derived from the MLL protein is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its tumbling is restricted, leading to a high fluorescence polarization signal.

  • Procedure:

    • A constant concentration of the fluorescent MLL peptide and menin protein are incubated together to allow for binding.

    • Increasing concentrations of this compound are added to the mixture.

    • As this compound displaces the fluorescent peptide from menin, the fluorescence polarization signal decreases.

    • The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is calculated from the dose-response curve.

Cell-Based Assays:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of this compound on the growth and survival of leukemia cell lines. Cells are treated with a range of this compound concentrations, and the cell viability is measured after a set incubation period. The GI50 (concentration for 50% growth inhibition) is then determined.[3]

  • Flow Cytometry for Differentiation Markers: To assess the ability of this compound to induce differentiation, leukemia cells are treated with the compound and then stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b). The percentage of differentiated cells is then quantified by flow cytometry.

Quantitative Data

The following table summarizes key quantitative data for this compound's in vitro activity.

Cell LineGenotypeAssayEndpointValue (nM)Reference
MV4-11MLL-rearrangedCell GrowthGI502.5[3]
MOLM-13MLL-rearrangedCell GrowthGI506.2[3]
OCI-AML3NPM1-mutatedCell GrowthGI5010[3]
KOPN-8MLL-rearrangedCell GrowthGI5028.5[3]
--Menin-MLL BindingIC501.4[7]

Logical Workflow for Drug Development

The development of a targeted inhibitor like this compound follows a logical workflow from target identification to clinical trials.

Drug_Development_Workflow Target_ID Target Identification (Menin-MLL Interaction) HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation & Optimization (SAR) HTS->Lead_Gen Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Gen->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Drug development workflow for this compound.

Conclusion

The this compound molecule is a complex and highly specific inhibitor of the menin-MLL interaction. Its efficacy is derived from the precise arrangement of its core functional groups, which allows it to bind with high affinity to the menin protein and disrupt its oncogenic activity. A thorough understanding of these functional groups, their physicochemical properties, and their roles in the molecule's mechanism of action is essential for the continued development and optimization of this and other targeted therapies for acute leukemia. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such compounds.

References

Methodological & Application

Application Notes and Protocols for Emilumenib In Vitro Cell-Based Assays in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594a) is a potent and orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL1) interaction.[1][2][3] It has demonstrated selective growth inhibition against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells, particularly those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic alterations are critical drivers in certain subtypes of leukemia, making the Menin-MLL1 interaction a promising therapeutic target. This compound disrupts the pro-leukemogenic signaling mediated by the Menin-KMLL1 complex, leading to cell growth inhibition and apoptosis.[1][3]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against various leukemia cell lines. The described methodologies are foundational for determining the half-maximal inhibitory concentration (IC50), evaluating effects on cell viability, and can be adapted for more specific mechanistic studies.

Data Presentation

Table 1: Summary of this compound In Vitro Activity in Leukemia Cell Lines

Cell LineLeukemia TypeKey MutationsAssay TypeIC50/GI50 (nM)Reference
MV4-11AMLMLL-AF4Cell Growth Inhibition2.5[2]
MOLM-13AMLMLL-AF9Cell Growth Inhibition6.2[2]
OCI-AML3AMLNPM1cCell Growth Inhibition10[2]
KOPN-8B-ALLMLL-AF10Cell Growth Inhibition28.5[2]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are often used interchangeably. The data presented is based on available literature and further experimental validation is recommended.

Signaling Pathway

The Menin-MLL1 complex is a key regulator of gene expression, and its aberrant activity due to MLL1 rearrangements or NPM1 mutations is a driver of leukemogenesis. Menin acts as a scaffold protein, bringing MLL1 to chromatin, where it methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation of genes that promote leukemia cell proliferation and survival. This compound functions by binding to Menin and disrupting its interaction with MLL1, thereby inhibiting the downstream pro-leukemogenic gene expression program.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition cluster_cell Leukemia Cell Menin Menin MLL1 MLL1 Menin->MLL1 Interaction Chromatin Chromatin MLL1->Chromatin Binds to TargetGenes Pro-leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Activates Transcription Transcription TargetGenes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes This compound This compound This compound->Menin Inhibits

Figure 1. Mechanism of Action of this compound.

Experimental Protocols

This section outlines a general protocol for determining the cytotoxic effects of this compound on suspension leukemia cell lines using a common colorimetric method, the MTT assay. This assay measures cell metabolic activity as an indicator of cell viability.[4]

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (Leukemia Cell Lines) B 2. Cell Seeding (96-well plates) A->B D 4. Cell Treatment (Incubate for 72h) B->D C 3. This compound Preparation (Serial Dilutions) C->D E 5. MTT Assay (Add MTT Reagent) D->E F 6. Formazan Solubilization E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Figure 2. Experimental Workflow for In Vitro Assay.

Materials and Reagents

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, KOPN-8)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 0.04 M HCl in isopropanol or acidified SDS)[5]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure

  • Cell Culture and Maintenance:

    • Culture leukemia cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment.

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.[2]

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines).[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for vehicle control (DMSO) and untreated controls.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in initial experiments to determine the approximate IC50.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells to reach a final volume of 200 µL.

    • For the vehicle control wells, add the same volume of medium containing the highest concentration of DMSO used in the drug dilutions.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Formazan Solubilization:

    • Add 150 µL of the solubilization solution to each well.[4]

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Further Considerations and Alternative Assays

  • Apoptosis Assays: To confirm that cell death is occurring via apoptosis, Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[8]

  • Clonogenic Assays: For a more rigorous assessment of the long-term effects on cell proliferation and self-renewal, a clonogenic assay in semi-solid medium can be conducted.[9]

  • Western Blotting: To confirm the mechanism of action, western blotting can be used to analyze the expression levels of downstream target genes of the Menin-MLL1 complex, such as HOXA9 and MEIS1.[2]

These protocols provide a solid foundation for the in vitro characterization of this compound's activity in leukemia cell lines. The specific parameters, such as cell seeding density and incubation times, may need to be optimized for different cell lines.

References

Application Note & Protocols: Establishing Emilumenib-Sensitive vs. Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (also known as DS-1594) is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction.[1] It disrupts the menin-KMT2A (MLL1) complex, which is crucial for the leukemogenic activity in acute leukemias harboring MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations. By inhibiting this interaction, this compound aims to suppress the expression of downstream target genes like HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemia cells.[2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is paramount for developing strategies to overcome it and improve patient outcomes.

This document provides detailed protocols for establishing and characterizing this compound-resistant human leukemia cell line models. These models are invaluable tools for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for generating and characterizing resistant cell lines.

Emilumenib_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion (e.g., MLL-AF9) Menin->MLL1_fusion Binds Chromatin Chromatin MLL1_fusion->Chromatin Binds Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenic Transcription Target_Genes->Transcription Leukemia_Maintenance Leukemia Maintenance Transcription->Leukemia_Maintenance Drives Apoptosis Apoptosis/ Differentiation Transcription->Apoptosis Inhibition leads to This compound This compound This compound->Menin Inhibits Interaction

Caption: this compound signaling pathway.

Resistance_Workflow start Start with this compound- Sensitive Cell Line ic50 Determine Baseline IC50 start->ic50 culture Culture cells with increasing concentrations of this compound ic50->culture pulse Alternatively, use pulse-exposure method ic50->pulse monitor Monitor cell viability and proliferation culture->monitor pulse->monitor expand Expand surviving cell populations monitor->expand confirm Confirm Resistance: - IC50 shift - Viability assays expand->confirm characterize Characterize Resistance Mechanisms: - MEN1 sequencing - Target gene expression - Protein analysis - Functional assays confirm->characterize freeze Cryopreserve resistant and parental cell stocks characterize->freeze Resistance_Characterization start Established this compound- Resistant Cell Line ic50_shift Confirm >10-fold IC50 Shift start->ic50_shift men1_seq Sequence MEN1 Gene ic50_shift->men1_seq mutation_found Mutation in Drug- Binding Site Found? men1_seq->mutation_found on_target_resistance Conclusion: On-Target Resistance Mechanism mutation_found->on_target_resistance Yes no_mutation No MEN1 Mutation Found mutation_found->no_mutation No target_gene_expr Analyze MLL Target Gene Expression (HOXA9, MEIS1) upon this compound Treatment no_mutation->target_gene_expr expr_maintained Expression Maintained? target_gene_expr->expr_maintained off_target_resistance Conclusion: Potential Off-Target Resistance Mechanism (e.g., Transcriptional Reprogramming, Drug Efflux) expr_maintained->off_target_resistance Yes further_investigation Further Investigation: - RNA-seq - Proteomics - Drug efflux assays expr_maintained->further_investigation No off_target_resistance->further_investigation

References

Application Note: Protocol for Assessing Emilumenib Efficacy in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Emilumenib (DS-1594) is a potent, orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A).[1][2] This interaction is a critical driver of leukemogenesis in acute leukemias characterized by MLL1 rearrangements (MLL1-r) or mutations in Nucleophosmin 1 (NPM1c).[1][3] By disrupting the menin-MLL1 complex, this compound aims to suppress the expression of downstream target genes essential for leukemic cell proliferation and survival, such as HOXA9 and MEIS1.[4] This application note provides a detailed protocol for evaluating the preclinical efficacy of this compound in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), offering a robust platform for translational research.[1][3]

Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, are invaluable tools in preclinical oncology.[5][6] They are known to recapitulate the heterogeneity and molecular characteristics of the original patient tumor more faithfully than traditional cell line-derived xenografts.[6][7] This protocol outlines the procedures for the establishment of leukemia PDX models, administration of this compound, and comprehensive assessment of its anti-leukemic activity.

Signaling Pathway

The menin-MLL1 interaction is a key node in a complex signaling network that regulates gene expression. In leukemias with MLL1 rearrangements or NPM1 mutations, the menin-MLL1 complex is aberrantly recruited to chromatin, leading to the upregulation of pro-leukemogenic genes. This compound acts by directly inhibiting this interaction.

Menin_MLL1_Signaling_Pathway Menin-MLL1 Signaling Pathway and this compound's Mechanism of Action cluster_nucleus Nucleus Menin Menin Menin_MLL1_complex Menin-MLL1 Complex Menin->Menin_MLL1_complex MLL1_fusion MLL1-fusion Protein MLL1_fusion->Menin_MLL1_complex DNA DNA Menin_MLL1_complex->DNA Binds to Promoters HOXA9_MEIS1 HOXA9, MEIS1, etc. DNA->HOXA9_MEIS1 Upregulates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis This compound This compound This compound->Menin_MLL1_complex Inhibits Interaction

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.

Experimental Workflow

The assessment of this compound efficacy in PDX models follows a systematic workflow, from the establishment of the model to the final data analysis.

PDX_Workflow Experimental Workflow for this compound Efficacy Assessment in PDX Models start Start: Patient Leukemia Sample engraftment PDX Model Establishment: Engraftment in Immunodeficient Mice start->engraftment monitoring Engraftment Monitoring: Flow Cytometry (hCD45+) engraftment->monitoring randomization Randomization of Engrafted Mice monitoring->randomization treatment Treatment Initiation: This compound vs. Vehicle randomization->treatment in_life_assessment In-Life Assessment: - Tumor Burden (Flow Cytometry/BLI) - Body Weight - Clinical Signs treatment->in_life_assessment endpoint Endpoint Determination: - Disease Progression - Survival in_life_assessment->endpoint ex_vivo_analysis Ex Vivo Analysis: - Bone Marrow & Spleen Analysis - Pharmacodynamic Markers endpoint->ex_vivo_analysis data_analysis Data Analysis & Reporting ex_vivo_analysis->data_analysis

References

Determining the Potency of Emilumenib: Application Notes and Protocols for IC50 Determination in MOLM-13 and MV4-11 Acute Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Emilumenib (DS-1594a), a potent Menin-MLL1 inhibitor, in the human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11. These cell lines are critical models in AML research, particularly for studying therapies targeting MLL-rearranged or NPM1-mutated leukemias.

This compound has demonstrated significant efficacy in preclinical studies, showing selective growth inhibition against AML cells with these specific genetic alterations.[1][2][3] Accurate determination of its IC50 is a fundamental step in evaluating its therapeutic potential and understanding its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported 50% growth inhibition (GI50) values for an this compound salt, DS-1594a·HCl, in the target cell lines.

Cell LineGenetic ProfileThis compound (DS-1594a·HCl) GI50 (nM)Reference
MOLM-13 MLL-AF9 rearrangement2.5 - 28.5[3]
MV-4-11 MLL-AF4 rearrangement2.5 - 28.5[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

cluster_0 This compound Mechanism of Action in MLL-rearranged AML Menin Menin MLL1_fusion MLL1 Fusion Protein (e.g., MLL-AF9 in MOLM-13) Menin->MLL1_fusion binds DNA DNA MLL1_fusion->DNA binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes activates transcription Proliferation Leukemic Proliferation & Differentiation Block Target_Genes->Proliferation This compound This compound This compound->Menin inhibits binding to MLL1 Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to

Caption: this compound inhibits the Menin-MLL1 fusion protein interaction, disrupting leukemogenic gene expression and promoting apoptosis.

cluster_1 Experimental Workflow for IC50 Determination start Start: Culture MOLM-13 & MV4-11 cells prep_cells Prepare Cell Suspension (e.g., 1x10^5 cells/mL) start->prep_cells plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells add_drug Add Serial Dilutions of this compound plate_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, MTS) incubate->add_reagent incubate_reagent Incubate (2-4 hours) add_reagent->incubate_reagent read_plate Read Absorbance (e.g., 570 nm for MTT) incubate_reagent->read_plate analyze Analyze Data: - Normalize to control - Plot dose-response curve - Calculate IC50 read_plate->analyze end End: Determine IC50 analyze->end

Caption: A generalized workflow for determining the IC50 of this compound using a cell viability assay.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound in MOLM-13 and MV4-11 cells.

Protocol 1: Cell Viability Assay using MTT

This protocol is adapted for suspension cell lines and is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MOLM-13 or MV4-11 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin[3][4]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Culture: Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[3][4] Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[4]

  • Cell Plating: On the day of the experiment, determine cell viability (should be >90%) and count the cells.[6] Resuspend the cells to a final concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Drug Preparation and Addition: Prepare serial dilutions of this compound in culture medium from the stock solution. A common starting range for potent inhibitors is from 1 µM down to the low nanomolar or picomolar range. Add 100 µL of the diluted this compound solution to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilution) and medium-only blanks.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader within 1 hour of adding the solubilization solution. A reference wavelength of >650 nm can be used to subtract background.[7]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol determines the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[8][9][10][11]

Materials:

  • MOLM-13 or MV4-11 cells

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or appropriate culture vessel.[8][10] Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 48 or 72 hours).

  • Cell Harvesting: After incubation, collect the cells by centrifugation at approximately 400-600 x g for 5 minutes.[9]

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[9]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[9]

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9][11]

  • Add Propidium Iodide (PI) to the cell suspension (follow kit instructions for concentration). PI is used to differentiate between apoptotic and necrotic cells.[8][10]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Annexin V negative, PI negative: Live cells

    • Annexin V positive, PI negative: Early apoptotic cells

    • Annexin V positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V negative, PI positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in apoptosis induced by this compound.

These protocols provide a robust framework for researchers to accurately determine the IC50 of this compound in MOLM-13 and MV4-11 cells, contributing to a deeper understanding of its therapeutic potential in AML.

References

Application Note: Elucidating the Mechanism of Action of Emilumenib Using CRISPR-Cas9 Genome-Wide Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Emilumenib (also known as DS-1594) is a potent and selective small-molecule inhibitor targeting the protein-protein interaction between Menin and Mixed-Lineage Leukemia (MLL1, encoded by the KMT2A gene).[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in subtypes with KMT2A rearrangements or NPM1 mutations.[3][4] this compound disrupts the Menin-MLL1 complex, thereby inhibiting the transcription of key downstream target genes like HOXA9 and MEIS1 and suppressing leukemic cell growth.[4] While the primary target is known, a comprehensive understanding of the broader cellular pathways influencing drug response and potential resistance mechanisms is crucial for clinical development.

Genome-wide CRISPR-Cas9 knockout screens offer a powerful and unbiased approach to identify genes that modulate a cell's response to a specific drug.[5][6] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer either resistance or sensitivity to a compound. This application note provides detailed protocols for employing a CRISPR-Cas9 screen to investigate the mechanism of action of this compound, identify potential resistance pathways, and uncover novel therapeutic targets for combination strategies.

Hypothesized Signaling Pathway of this compound

The Menin-MLL1 complex is a key epigenetic regulator. In leukemias with KMT2A rearrangements, the MLL1 fusion protein is recruited to chromatin where it, in complex with Menin, promotes histone H3 lysine 4 (H3K4) methylation. This epigenetic mark leads to the transcriptional activation of pro-leukemogenic genes, such as HOXA9 and MEIS1.[4] this compound acts by directly blocking the Menin-MLL1 interaction, which prevents the complex from binding to chromatin, reduces H3K4 trimethylation at target loci, and ultimately suppresses the gene expression program that drives the leukemia.[1][4]

Emilumenib_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Transcription Menin Menin Complex Menin-MLL1 Complex Menin->Complex MLL1 MLL1 Fusion Protein (KMT2A-r) MLL1->Complex Chromatin Chromatin Complex->Chromatin Binds to H3K4me3 ↑ H3K4 Trimethylation Chromatin->H3K4me3 Genes Transcription of HOXA9, MEIS1, etc. H3K4me3->Genes Leukemogenesis Leukemogenesis & Cell Proliferation Genes->Leukemogenesis This compound This compound This compound->Complex Inhibits Interaction

Caption: Hypothesized mechanism of this compound in KMT2A-rearranged leukemia.

Experimental Workflow: CRISPR-Cas9 Resistance Screen

A genome-wide positive selection screen is designed to identify genes whose loss confers resistance to this compound. A pooled sgRNA library is introduced into a Cas9-expressing, this compound-sensitive leukemia cell line. The cell population is then treated with a lethal dose of this compound. Cells in which the knockout of a specific gene allows them to survive and proliferate will become enriched in the final population. High-throughput sequencing is used to identify the sgRNAs corresponding to these resistance-conferring genes.

CRISPR_Workflow cluster_library 1. Library Preparation cluster_cells 2. Cell Engineering & Screening cluster_analysis 3. Analysis & Hit Identification sgRNALib Genome-Wide sgRNA Library Lentivirus Package into Lentivirus sgRNALib->Lentivirus Transduction Transduce with sgRNA Library Lentivirus->Transduction Cas9Cells Cas9-Expressing AML Cells (e.g., MOLM-13) Cas9Cells->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Treatment Treat with this compound (Positive Selection) Selection->Treatment gDNA Extract Genomic DNA Treatment->gDNA PCR Amplify sgRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing PCR->NGS DataAnalysis Data Analysis (MAGeCK) Identify Enriched sgRNAs NGS->DataAnalysis Hits Validated Resistance Genes DataAnalysis->Hits

Caption: Workflow for a CRISPR-Cas9 positive selection screen.

Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Resistance Screen

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.

1.1. Cell Line Preparation and Lentivirus Production

  • Cell Line Selection: Use a human AML cell line with a KMT2A rearrangement known to be sensitive to this compound (e.g., MOLM-13, MV4-11).

  • Generate Cas9 Stable Cell Line: Transduce the selected cell line with a lentiviral vector constitutively expressing SpCas9 and a selection marker (e.g., blasticidin). Select and expand a stable, high-Cas9-expressing clonal population. Validate Cas9 activity using a functional assay.

  • Lentiviral Library Production: Transfect HEK293T cells with a genome-wide sgRNA library plasmid pool (e.g., GeCKO v2 Library A+B) along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.

1.2. CRISPR Library Transduction and Screening

  • Transduction: Transduce the Cas9-expressing AML cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI = 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

  • Selection: Two days post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin for the GeCKO library) for 3-5 days.

  • Baseline Sample Collection: After selection, harvest a population of cells representing the initial sgRNA library distribution (T=0 sample).

  • This compound Treatment: Split the remaining cell population into two groups: a vehicle control (DMSO) and an this compound-treated group. Culture the cells for 14-21 days with a concentration of this compound that results in >80% cell death (e.g., IC90, determined beforehand).

  • Cell Harvesting: Passage the cells as needed throughout the treatment period, maintaining library representation. At the end of the screen, harvest the surviving cells from the this compound-treated group and a matched number of cells from the vehicle control group.

1.3. Sample Preparation for Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0, vehicle control, and this compound-treated cell pellets.

  • sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

  • Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, NovaSeq).

Protocol 2: Data Analysis and Hit Identification
  • Quality Control: Trim sequencing adapters and remove low-quality reads from the raw FASTQ files.

  • sgRNA Read Counting: Align the reads to the sgRNA library reference file to generate a read count table for each sample.

  • Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly enriched sgRNAs and genes in the this compound-treated samples compared to the control samples.[7] MAGeCK provides statistical scores (p-value and false discovery rate) for each gene.

Protocol 3: Validation of Candidate Genes
  • Individual Gene Knockout: For the top 3-5 candidate genes identified from the screen, design 2-3 new sgRNAs per gene.

  • Generate Knockout Cell Lines: Transduce the parental Cas9-expressing AML cell line with lentivirus for each individual sgRNA. Generate stable knockout cell pools or single-cell clones.

  • Confirm Knockout: Validate gene knockout at the protein level using Western Blot or at the mRNA level using RT-qPCR.

  • Functional Validation: Perform a dose-response assay by treating the validated knockout cells and wild-type control cells with a range of this compound concentrations. A resistant phenotype is confirmed if the knockout cells show a significant rightward shift in the IC50 curve compared to the control.

Data Presentation and Expected Results

Quantitative data should be organized into clear tables for comparison.

Table 1: Baseline this compound Sensitivity in AML Cell Lines

Cell Line Genotype This compound IC50 (nM)
MOLM-13 KMT2A-MLLT3 8.5
MV4-11 KMT2A-AFF1 12.1
OCI-AML3 NPM1c 15.4
HL-60 KMT2A/NPM1 WT >10,000

(Hypothetical data for illustrative purposes)

Table 2: Top Gene Hits from Genome-Wide Resistance Screen

Gene Symbol Rank MAGeCK Score p-value FDR
GENEX 1 15.4 1.2e-8 2.5e-7
GENEY 2 12.1 3.5e-7 4.1e-6
GENEZ 3 10.8 1.1e-6 9.8e-6
MEN1 4 9.5 5.4e-6 3.2e-5
KMT2A 5 9.2 8.9e-6 4.5e-5

(Hypothetical data. As expected, knockout of the direct targets MEN1 or KMT2A would likely confer resistance)

Table 3: Validation of GENEX Knockout on this compound Sensitivity

Cell Line This compound IC50 (nM) Fold Change
MOLM-13 WT 8.7 ± 0.9 1.0
MOLM-13 GENEX KO 154.2 ± 15.1 17.7

(Hypothetical data confirming GENEX loss confers resistance)

Conclusion

The application of a genome-wide CRISPR-Cas9 screen is a robust method for deeply interrogating the mechanism of action of targeted therapies like this compound. This approach can successfully identify not only expected resistance mechanisms (e.g., loss of the drug's direct target) but also novel genes and pathways that modulate drug sensitivity. The validated hits from such a screen can serve as biomarkers for patient stratification, provide a rationale for novel combination therapies to overcome resistance, and ultimately accelerate the clinical development of this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induction by Emilumenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (DS-1594) is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[1] In leukemias with MLL rearrangements or NPM1 mutations, the menin protein acts as a crucial cofactor for the oncogenic activity of MLL fusion proteins.[1] By disrupting the menin-MLL interaction, this compound is designed to induce differentiation and subsequently trigger apoptosis in leukemic blasts.[1] This application note provides a detailed protocol for utilizing flow cytometry to quantify the apoptotic effects of this compound on leukemia cell lines.

The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting apoptosis by flow cytometry.[2][3][4] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes.[3] However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2] By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare)

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human MLL-rearranged acute myeloid leukemia (AML) cell line (e.g., MOLM-13) treated with this compound for 48 hours.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

This compound Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.9 ± 1.25.5 ± 1.0
5062.1 ± 4.225.3 ± 3.112.6 ± 2.3
10040.5 ± 5.142.8 ± 4.516.7 ± 2.8
50015.3 ± 3.855.9 ± 6.228.8 ± 4.1

Table 2: Time-Course of Apoptosis Induction by this compound (100 nM)

Time (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.61.8 ± 0.4
1288.3 ± 2.57.5 ± 1.14.2 ± 0.9
2465.7 ± 3.922.4 ± 2.811.9 ± 1.7
4840.5 ± 5.142.8 ± 4.516.7 ± 2.8
7222.1 ± 4.348.2 ± 5.329.7 ± 3.9

Experimental Protocols

Materials
  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • This compound

  • Dimethyl sulfoxide (DMSO, for dissolving this compound)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the leukemia cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 0.5 x 10^6 cells/mL in new culture plates.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 500 nM) for the desired time points (e.g., 12, 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

Annexin V/PI Staining Protocol[2][3][6]
  • Cell Harvesting: After the treatment period, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Visualizations

Signaling Pathway

Emilumenib_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MLL_Fusion MLL Fusion Protein Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Activates Transcription Menin Menin Menin->MLL_Fusion Binds to Bcl2_Family Bcl-2 Family Regulation Target_Genes->Bcl2_Family Suppresses Pro-Apoptotic & Promotes Anti-Apoptotic This compound This compound This compound->Menin Inhibits Interaction Caspase_Cascade Caspase Cascade Bcl2_Family->Caspase_Cascade Regulates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

Flow_Cytometry_Workflow start Start: Leukemia Cell Culture treatment Treat cells with this compound (and vehicle control) start->treatment incubation Incubate for desired time points treatment->incubation harvest Harvest cells by centrifugation incubation->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze data to quantify apoptotic populations acquire->analyze end End: Results analyze->end

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

Logical Relationships of Cell Populations

Apoptosis_Quadrants quadrants Q2: Annexin V+ / PI+ Late Apoptotic/Necrotic Q1: Annexin V- / PI+ Necrotic (artifact) Q3: Annexin V- / PI- Viable Q4: Annexin V+ / PI- Early Apoptotic viable Viable early_apoptotic Early Apoptotic late_apoptotic Late Apoptotic/Necrotic

Caption: Quadrant analysis of Annexin V vs. PI flow cytometry data.

References

Development of high-throughput screening assays for novel Menin-MLL inhibitors based on Emilumenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a significant subset of acute leukemias, particularly those with MLL gene rearrangements or NPM1 mutations.[1][2][3] Menin acts as a scaffold protein, tethering the MLL complex to chromatin and enabling the transcription of potent oncogenes like HOXA9 and MEIS1.[1][4][5] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.

Emilumenib (also known as DS-1594) is a highly potent and orally bioavailable small-molecule inhibitor of the Menin-MLL interaction.[6][7][8] It has demonstrated selective and potent growth inhibition of leukemia cells harboring MLL rearrangements or NPM1 mutations.[3][7] These application notes provide a framework for the development of high-throughput screening (HTS) assays to identify and characterize novel Menin-MLL inhibitors, using this compound as a reference compound. Three robust HTS methodologies are detailed: AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP).

Menin-MLL Signaling Pathway

The Menin-MLL interaction is central to the pathogenic activity of MLL fusion proteins. Menin binds to the N-terminal portion of MLL, which is retained in all MLL fusion proteins.[2] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][4] The diagram below illustrates this critical signaling axis.

Menin_MLL_Signaling cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Recruitment MLL_Fusion->Target_Genes Upregulation Chromatin Chromatin LEDGF LEDGF LEDGF->Menin cMyb c-Myb cMyb->Menin Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Chromatin->Target_Genes This compound This compound (or Novel Inhibitor) This compound->Menin Inhibition

Caption: The Menin-MLL signaling pathway in leukemia.

High-Throughput Screening Assay Workflow

The general workflow for screening and identifying novel Menin-MLL inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays for confirmation and characterization.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., AlphaLISA, TR-FRET, FP) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Secondary_Assays Secondary Assays (Orthogonal biochemical assays, dose-response) Hit_Identification->Secondary_Assays Active Compounds Hit_Validation Hit Validation Secondary_Assays->Hit_Validation Tertiary_Assays Tertiary Assays (Cell-based assays, downstream target gene expression) Hit_Validation->Tertiary_Assays Confirmed Hits Lead_Optimization Lead Optimization Tertiary_Assays->Lead_Optimization

Caption: General workflow for HTS of Menin-MLL inhibitors.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and other known Menin-MLL inhibitors, which can serve as benchmarks for newly identified compounds.

CompoundAssay TypeIC50 (nM)Reference Cell LinesGI50 (nM)
This compound (DS-1594) AlphaLISA 1.4 MV4-11, MOLM-132.5, 6.2
MIV-6RFluorescence Pol.56MLL-rearranged cells~500
MI-503Fluorescence Pol.<100MLL-rearranged cells~1000
D0060-319Fluorescence Pol.7.46MV4-11, MOLM-134.0, 1.7

Note: IC50 and GI50 values are compiled from various sources and assay conditions, and direct comparison should be made with caution.[5][7][9][10]

Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based immunoassay measures the interaction between His-tagged Menin and a biotinylated MLL-derived peptide. Donor beads coated with streptavidin bind to the biotinylated MLL peptide, while acceptor beads coated with an anti-His antibody bind to the His-tagged Menin. When Menin and MLL interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors of the Menin-MLL interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.

Materials:

  • Recombinant His-tagged Menin protein

  • Biotinylated MLL peptide (e.g., a peptide containing the high-affinity Menin binding motif)

  • Streptavidin-coated Donor Beads

  • Anti-His AlphaLISA Acceptor Beads

  • AlphaLISA Buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)[11]

  • This compound (as a positive control)

  • 384-well white microplates

  • Plate reader capable of AlphaLISA detection

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 250 nL) of the compound solutions into the 384-well assay plates.

  • Reagent Preparation:

    • Dilute His-tagged Menin and biotinylated MLL peptide in AlphaLISA buffer to the desired working concentrations. Optimal concentrations should be determined empirically but can start in the low nanomolar range.

    • Prepare a suspension of Anti-His Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer according to the manufacturer's instructions. Protect the beads from light.

  • Assay Procedure:

    • Add a defined volume (e.g., 5 µL) of the His-tagged Menin solution to each well of the assay plate.

    • Add an equal volume (e.g., 5 µL) of the biotinylated MLL peptide solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the protein-peptide interaction to reach equilibrium.

    • Add a defined volume (e.g., 5 µL) of the Anti-His Acceptor bead suspension to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add an equal volume (e.g., 5 µL) of the Streptavidin Donor bead suspension to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore and a suitable acceptor fluorophore (e.g., FITC or a red-shifted dye). For instance, His-tagged Menin can be labeled with an anti-His antibody conjugated to the donor, while a biotinylated MLL peptide is bound to streptavidin conjugated to the acceptor. When the Menin-MLL interaction occurs, the donor and acceptor are brought into close proximity, allowing for FRET. The long-lifetime fluorescence of the donor allows for a time-gated measurement, which minimizes background fluorescence. Inhibition of the interaction leads to a decrease in the FRET signal.[12][13]

Materials:

  • His-tagged Menin protein

  • Biotinylated MLL peptide

  • Anti-His antibody conjugated to a TR-FRET donor (e.g., Europium-W1024)

  • Streptavidin conjugated to a TR-FRET acceptor (e.g., d2 or APC)

  • TR-FRET Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)[13]

  • This compound

  • 384-well black or white microplates

  • TR-FRET-capable plate reader

Protocol:

  • Compound Plating: As described for the AlphaLISA assay.

  • Reagent Preparation:

    • Dilute His-tagged Menin, biotinylated MLL peptide, donor-conjugated antibody, and acceptor-conjugated streptavidin in TR-FRET buffer to their optimal working concentrations.

  • Assay Procedure:

    • Add a defined volume (e.g., 5 µL) of the His-tagged Menin and donor-conjugated antibody mixture to each well.

    • Add an equal volume (e.g., 5 µL) of the biotinylated MLL peptide and acceptor-conjugated streptavidin mixture to each well.

    • Alternatively, a pre-incubation of Menin with the antibody and MLL with streptavidin can be performed before mixing.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET plate reader with appropriate excitation and emission wavelengths and a time delay.

  • Data Analysis: Calculate the ratio of acceptor to donor emission and then determine the percent inhibition and IC50 values as described for the AlphaLISA assay.

Fluorescence Polarization (FP) Assay

Principle: This assay relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled MLL peptide (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Menin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled inhibitors will compete with the fluorescent tracer for binding to Menin, causing a decrease in the polarization signal.[9][12][14]

Materials:

  • Recombinant Menin protein

  • Fluorescently labeled MLL peptide (e.g., FAM- or TAMRA-labeled)

  • FP Buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO)[14]

  • This compound

  • 384-well black, low-binding microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating: As described for the previous assays.

  • Reagent Preparation:

    • Determine the Kd of the fluorescent MLL peptide for Menin to select an appropriate tracer concentration (typically at or below the Kd).

    • Dilute Menin and the fluorescent MLL peptide in FP buffer to their working concentrations.

  • Assay Procedure:

    • Add a defined volume (e.g., 10 µL) of the Menin solution to each well.

    • Add an equal volume (e.g., 10 µL) of the fluorescent MLL peptide solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes, with gentle shaking, to reach binding equilibrium.[15]

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition based on the decrease in polarization signal and determine the IC50 values.

Conclusion

The development of robust and reliable high-throughput screening assays is paramount for the discovery of novel Menin-MLL inhibitors. The AlphaLISA, TR-FRET, and FP assays described here provide powerful platforms for identifying and characterizing new chemical entities that target this critical oncogenic interaction. By using a well-characterized inhibitor such as this compound as a reference, researchers can confidently advance promising hits through the drug discovery pipeline, with the ultimate goal of developing new therapies for patients with MLL-rearranged and NPM1-mutated acute leukemias.

References

Application Notes and Protocols for In Vivo Imaging of Emilumenib Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emilumenib (GSK2586184) is a potent and selective inhibitor of Janus kinases (JAK), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune response.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and malignancies.[3] Understanding the in vivo biodistribution and target engagement of this compound is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for tracking the distribution of this compound in animal models using established in vivo imaging techniques, namely Positron Emission Tomography (PET) and Fluorescence Imaging.

While specific in vivo imaging data for this compound is not publicly available, the following protocols are based on established methods for other small molecule kinase inhibitors and can be adapted for this compound.

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where they modulate gene expression.[4][5] The binding of a cytokine to its receptor initiates a cascade of events, including the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation PET_Workflow cluster_synthesis Radiotracer Synthesis cluster_animal_prep Animal Preparation cluster_imaging Imaging and Analysis cluster_exvivo Ex Vivo Biodistribution Start Start: [¹¹C]CO₂ or [¹¹C]CH₃I Reaction Radiolabeling Reaction Start->Reaction Precursor This compound Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control Purification->QC Injection Inject [¹¹C]this compound QC->Injection Animal Animal Model (e.g., Mouse with Xenograft) Anesthesia Anesthetize Animal Animal->Anesthesia Catheter Place Tail Vein Catheter Anesthesia->Catheter Catheter->Injection Scan Dynamic PET Scan (e.g., 60 min) Injection->Scan Reconstruction Image Reconstruction Scan->Reconstruction Euthanize Euthanize Animal Scan->Euthanize Analysis Data Analysis (Time-Activity Curves) Reconstruction->Analysis Dissect Dissect Organs Euthanize->Dissect Count Gamma Counting Dissect->Count Data Calculate %ID/g Count->Data Fluorescence_Workflow cluster_synthesis_fluor Probe Synthesis cluster_animal_prep_fluor Animal Preparation cluster_imaging_fluor In Vivo Imaging cluster_exvivo_fluor Ex Vivo Analysis Emilumenib_mod Modified this compound (with reactive group) Conjugation Conjugation Reaction Emilumenib_mod->Conjugation NIR_dye NIR Fluorophore (e.g., NHS ester) NIR_dye->Conjugation Purification_fluor Purification (e.g., HPLC) Conjugation->Purification_fluor QC_fluor Characterization (Mass Spec, Spectroscopy) Purification_fluor->QC_fluor Injection_fluor Inject this compound-NIR QC_fluor->Injection_fluor Animal_fluor Animal Model Anesthesia_fluor Anesthetize Animal Animal_fluor->Anesthesia_fluor Anesthesia_fluor->Injection_fluor Imaging_session Image at multiple time points (e.g., 1, 4, 24h) Injection_fluor->Imaging_session Analysis_fluor Quantify fluorescence intensity in ROI Imaging_session->Analysis_fluor Euthanize_fluor Euthanize Animal Imaging_session->Euthanize_fluor Dissect_fluor Dissect Organs Euthanize_fluor->Dissect_fluor Exvivo_imaging Image organs ex vivo Dissect_fluor->Exvivo_imaging Microscopy Fluorescence Microscopy of tissue sections Exvivo_imaging->Microscopy

References

Application Notes and Protocols: In Vitro Combination of Menin Inhibitors with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies on the combination of Emilumenib (DS-1594) with traditional chemotherapy agents are limited due to the de-prioritization of its development. The following application notes and protocols are based on published in vitro studies of other menin inhibitors, such as revumenib and ziftomenib, in combination with various chemotherapy agents. These can serve as a valuable reference for designing similar studies.

Introduction

Menin inhibitors are a class of targeted therapies showing promise in acute myeloid leukemia (AML) with specific genetic alterations, such as KMT2A (MLL) rearrangements or NPM1 mutations.[1][2][3] These inhibitors function by disrupting the critical interaction between menin and the KMT2A fusion protein complex, which is essential for the leukemogenic gene expression program, including the upregulation of genes like HOXA9 and MEIS1.[1][2][3][4] This disruption leads to the differentiation and apoptosis of leukemia cells.[1][2] Preclinical and early clinical data suggest that combining menin inhibitors with other chemotherapy agents can lead to synergistic anti-leukemic activity.[5][6][7]

This document provides an overview of the in vitro applications of menin inhibitors in combination with other chemotherapy agents, including representative data and detailed experimental protocols.

Signaling Pathway of Menin Inhibitors in AML

The diagram below illustrates the mechanism of action of menin inhibitors in AML with KMT2A rearrangements or NPM1 mutations.

Menin_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects KMT2A_fusion KMT2A Fusion Protein / NPM1 mutant complex Menin Menin KMT2A_fusion->Menin Interaction DNA DNA KMT2A_fusion->DNA Binds to chromatin Menin->DNA Binds to chromatin HOXA9_MEIS1 HOXA9, MEIS1, etc. DNA->HOXA9_MEIS1 Upregulation of leukemogenic genes Leukemia_Progression Leukemia Progression (Proliferation, Survival) HOXA9_MEIS1->Leukemia_Progression Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor Menin Inhibitor (e.g., this compound) Menin_Inhibitor->Menin Inhibits Interaction Menin_Inhibitor->Differentiation_Apoptosis Promotes Experimental_Workflow start Start: Select AML Cell Lines (KMT2Ar or NPM1mut) single_agent Single-Agent Dose Response (Menin Inhibitor & Chemo Agent) start->single_agent ic50 Determine IC50 Values single_agent->ic50 combo_design Design Combination Experiment (Constant Ratio) ic50->combo_design viability Cell Viability Assay (e.g., MTT, CTG) combo_design->viability synergy Calculate Combination Index (CI) (Chou-Talalay Method) viability->synergy mechanism Mechanistic Studies (at synergistic concentrations) synergy->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western Western Blot (e.g., for BCL-2, cleaved PARP) mechanism->western end End: Data Interpretation & Conclusion apoptosis->end cell_cycle->end western->end

References

Troubleshooting & Optimization

Optimizing Emilumenib dosage and administration schedule in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Emilumenib (DS-1594a) in mouse models of acute leukemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as DS-1594a) is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] In certain types of acute leukemia, such as those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, the interaction between Menin and the MLL1 fusion protein is critical for driving the expression of key genes (e.g., HOXA9, MEIS1) that promote leukemic cell growth and block differentiation.[1][4][5] this compound disrupts this interaction, leading to the downregulation of these target genes, inducing differentiation, and inhibiting the proliferation of leukemia cells.[1][3]

Q2: What are the recommended starting doses for this compound in mouse models?

A2: Preclinical studies in xenograft mouse models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) have shown anti-tumor efficacy with oral administration of this compound (DS-1594a) in a dose range of 25 to 200 mg/kg, administered daily.[1][3] A common dosing regimen in a MOLM-13 xenograft model involved oral administration for 17 to 35 days.[3] The optimal dose will depend on the specific mouse strain, the leukemia model used, and the experimental endpoint.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound is typically administered via oral gavage. While the exact vehicle used in pivotal studies is detailed in supplemental methods of publications, a common practice for similar small molecules is to formulate them as a suspension. Suitable vehicles can include 0.5% (w/v) methylcellulose in water or a mixture of polyethylene glycol (PEG) and saline. It is crucial to ensure the compound is uniformly suspended before each administration.

Q4: What is the recommended administration schedule?

A4: Based on preclinical efficacy studies, a once-daily (QD) oral administration schedule is recommended.[6] Pharmacokinetic data from similar Menin-MLL inhibitors suggest good oral bioavailability, supporting a once-daily regimen.[7]

Q5: What are the expected pharmacodynamic effects to confirm target engagement in vivo?

A5: The primary pharmacodynamic effects of this compound are the suppression of Menin-MLL1 target gene expression. Researchers should measure the mRNA levels of genes such as MEIS1, HOXA9, and PBX3 in leukemia cells isolated from the bone marrow of treated mice.[1] A significant reduction in the expression of these genes indicates successful target engagement. Additionally, an increase in the expression of myeloid differentiation markers, such as CD11b, on leukemia cells can be monitored by flow cytometry.[4]

Q6: How can I monitor the efficacy of this compound in my mouse model?

A6: Efficacy can be monitored through several methods:

  • Survival: Monitor the overall survival of the treated mice compared to a vehicle-treated control group. This compound has been shown to significantly prolong survival in leukemia xenograft models.[1][3]

  • Leukemic Burden: In xenograft models using human leukemia cells (e.g., MOLM-13, MV-4-11), the percentage of human CD45-positive (hCD45+) cells in the mouse bone marrow, peripheral blood, and spleen can be quantified using flow cytometry. A reduction in the hCD45+ population indicates a therapeutic response.[1][3]

  • Bioluminescence Imaging (BLI): If the leukemia cells are transduced to express luciferase, disease progression and response to treatment can be monitored non-invasively in real-time using BLI.

  • Spleen Size: A reduction in spleen size (splenomegaly) is another indicator of treatment efficacy in many leukemia models.

Data Presentation

Table 1: In Vivo Efficacy of this compound (DS-1594a·HCl) in a MOLM-13 Xenograft Model
Dosage (mg/kg, oral)Treatment DurationKey Efficacy EndpointOutcomeReference
50, 100, 20017 days% hCD45+ cells in bone marrowSignificant reduction in leukemic burden[1]
5017 daysIncrease in Life Span (ILS)82.5%[1]
10017 daysIncrease in Life Span (ILS)>515%[1]
20017 daysIncrease in Life Span (ILS)>515%[1]
Table 2: Pharmacokinetic Parameters of this compound (DS-1594a·succinate) in SCID Mice after a Single Oral Dose
Dose (mg/kg)Cmax (ng/mL)AUC₂₄h (ng·h/mL)
6.25114 ± 11918 ± 109
12.5290 ± 562,420 ± 490
25713 ± 1507,160 ± 1,510
501,440 ± 29017,200 ± 2,900
1002,330 ± 43033,500 ± 4,300
(Values are presented as mean ± standard deviation; n=3 per group). Data sourced from Numata M, et al., 2023.[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound
  • Preparation of Formulation:

    • Calculate the required amount of this compound based on the dose and number of mice.

    • Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). For example, to achieve a 50 mg/kg dose in a 20g mouse with a gavage volume of 100 µL (5 mL/kg), prepare a 10 mg/mL suspension.

    • Ensure the suspension is homogenous by vortexing or stirring before drawing each dose.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing to calculate the precise volume. The maximum recommended gavage volume is typically 10 mL/kg.

    • Properly restrain the mouse to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).

    • Gently insert the needle into the esophagus and deliver the formulation slowly into the stomach.

    • Monitor the mouse for any signs of distress (e.g., coughing, difficulty breathing) during and after the procedure. If distress occurs, stop immediately.

Protocol 2: Monitoring Leukemic Burden by Flow Cytometry
  • Sample Collection:

    • At the desired time point (e.g., end of treatment), humanely euthanize the mouse.

    • Collect bone marrow by flushing the femurs and tibias with FACS buffer (e.g., PBS with 2% FBS).

    • Collect peripheral blood via cardiac puncture into EDTA-coated tubes.

    • Prepare a single-cell suspension from the spleen by mechanical dissociation.

  • Cell Staining:

    • Perform a red blood cell lysis on peripheral blood and spleen samples.

    • Count the cells from each tissue.

    • Aliquot approximately 1x10⁶ cells per sample into a 96-well plate or FACS tubes.

    • Stain the cells with fluorescently-conjugated antibodies against human CD45 (to identify leukemic cells) and mouse CD45 (to identify mouse hematopoietic cells).

    • (Optional) Include other markers such as CD11b to assess myeloid differentiation.

    • Incubate according to the antibody manufacturer's instructions, wash, and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells.

    • Quantify the percentage of hCD45+ cells within the total live cell population or within the total CD45+ population (hCD45+ and mCD45+).

    • Compare the percentage of hCD45+ cells between vehicle- and this compound-treated groups.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Toxicity / Unexpected Weight Loss 1. Dose is too high for the specific mouse strain or model. 2. Formulation issue (e.g., poor solubility, incorrect pH). 3. Gavage-related injury. 4. On-target toxicity in normal hematopoietic cells.1. Reduce the dose or switch to an intermittent dosing schedule. 2. Re-evaluate the formulation vehicle and preparation method. 3. Ensure proper gavage technique and use of appropriate needle size. 4. Monitor complete blood counts (CBCs). A 28-day toxicity study noted effects on RBCs and platelets at high doses.[1] Consider dose reduction if myelosuppression is severe.
Lack of Efficacy (No reduction in tumor burden) 1. Sub-optimal dose or schedule. 2. Poor oral bioavailability due to incorrect formulation. 3. The specific leukemia model is not dependent on the Menin-MLL interaction. 4. Development of resistance.1. Increase the dose within the reported therapeutic range (up to 200 mg/kg). Ensure a once-daily schedule is maintained. 2. Confirm compound stability and suspension in the vehicle. Consider a pilot pharmacokinetic study. 3. Verify that your cell line has an MLL-rearrangement or NPM1-mutation. 4. Check for downregulation of target genes (MEIS1, HOXA9). If targets are not suppressed, there may be a formulation/dosing issue. If targets are suppressed but efficacy is lost, investigate potential resistance mechanisms.
High Variability in Response Between Mice 1. Inconsistent gavage administration. 2. Variable engraftment of leukemia cells. 3. Inhomogeneity of the drug suspension.1. Ensure all technicians are proficient in the oral gavage technique. 2. Ensure a consistent number of viable leukemia cells are injected into each mouse. Monitor engraftment (e.g., by BLI) before starting treatment to randomize mice into balanced groups. 3. Vortex the drug suspension thoroughly before dosing each animal.
No Downregulation of Target Genes (e.g., MEIS1, HOXA9) 1. Insufficient drug exposure at the tumor site. 2. Incorrect timing of sample collection. 3. Technical issues with the qPCR assay.1. Verify the dose and formulation. Consider performing a pilot PK/PD study to correlate plasma drug concentration with target gene modulation. 2. Collect tissues at a time point where drug levels are expected to be high (e.g., a few hours post-dose). 3. Check qPCR primers, probes, and run positive/negative controls.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF4/AF9) Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemic Proliferation & Survival Target_Genes->Leukemogenesis Drives This compound This compound (DS-1594a) This compound->Block Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy & PD Analysis Inject_Cells Inject MLL-r/NPM1c Leukemia Cells into Immunodeficient Mice Allow_Engraftment Allow Leukemia Engraftment (e.g., 5-7 days) Inject_Cells->Allow_Engraftment Randomize Randomize Mice into Treatment Groups Allow_Engraftment->Randomize Daily_Dosing Daily Oral Gavage: - Vehicle Control - this compound (e.g., 50 mg/kg) Randomize->Daily_Dosing Monitor_Health Monitor Body Weight and Clinical Signs Daily_Dosing->Monitor_Health Monitor_Survival Survival Monitoring Daily_Dosing->Monitor_Survival Endpoint_Analysis Endpoint Analysis: - Harvest Tissues - Flow Cytometry (hCD45+) - qPCR (HOXA9, MEIS1) Daily_Dosing->Endpoint_Analysis

References

Technical Support Center: Overcoming Acquired Resistance to Emilumenib in Leukemia Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Emilumenib in leukemia cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that targets the interaction between the proteins menin and Mixed Lineage Leukemia (MLL)[1]. In certain types of leukemia, such as those with KMT2A (MLL1) rearrangements or NPM1 mutations, the MLL fusion protein requires menin to drive the expression of genes like HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival[2][3]. By binding to menin, this compound disrupts the menin-MLL interaction, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in the leukemia cells.[2]

Q2: My leukemia cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?

Acquired resistance to menin inhibitors like this compound is an emerging challenge. The most well-documented mechanism is the development of on-target mutations in the MEN1 gene, which encodes the menin protein[4][5]. These mutations, such as those at residues M327 and T349, can alter the drug-binding pocket, reducing the affinity of this compound and rendering it less effective[1][5][6].

Additionally, non-genetic or adaptive resistance mechanisms may also play a role.[4] These can involve the activation of alternative survival pathways or epigenetic changes that bypass the need for the menin-MLL interaction.[7][8]

Q3: How can I confirm if my resistant cell line has a mutation in the MEN1 gene?

To confirm a MEN1 mutation, you will need to perform Sanger sequencing of the MEN1 gene in both your resistant and parental (sensitive) cell lines.

Experimental Workflow for MEN1 Mutation Analysis

start Genomic DNA Extraction (Parental and Resistant Cells) pcr PCR Amplification of MEN1 Exons start->pcr purify PCR Product Purification pcr->purify sequencing Sanger Sequencing purify->sequencing analysis Sequence Alignment and Mutation Calling sequencing->analysis end Identify MEN1 Mutations analysis->end

Caption: Workflow for identifying MEN1 gene mutations.

Q4: What strategies can I employ to overcome this compound resistance in my cell culture experiments?

There are two primary strategies to address acquired resistance:

  • Combination Therapies: Combining this compound with other anti-leukemic agents can create synergistic effects and overcome resistance.[4][9]

  • Second-Generation Menin Inhibitors: These are newer menin inhibitors designed to be effective against common resistance mutations.[1][6]

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in Long-Term Cultures

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50).

  • Investigate Mechanism:

    • Sequence the MEN1 gene to check for resistance mutations.

    • Perform Western blot analysis to assess the expression of downstream targets like HOXA9 and MEIS1. A lack of downregulation upon this compound treatment in the resistant cells would be indicative of resistance.

  • Implement Overcoming Strategies:

    • Test combination therapies.

    • If available, test a second-generation menin inhibitor.

Issue 2: No Downregulation of HOXA9 and MEIS1 Expression Upon this compound Treatment in Resistant Cells

Possible Cause: The drug is no longer effectively inhibiting the menin-MLL interaction due to resistance mechanisms.

Troubleshooting Steps:

  • Verify Drug Activity: Ensure the this compound stock is not degraded. Test its activity on the parental, sensitive cell line as a positive control.

  • Assess Protein Levels:

    • Perform a Western blot for menin, MLL, HOXA9, and MEIS1. In resistant cells, you may observe that HOXA9 and MEIS1 levels do not decrease with this compound treatment.

    • Consider co-immunoprecipitation (Co-IP) to directly assess the menin-MLL interaction. In resistant cells, this interaction may persist in the presence of this compound.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Leukemia Cell Lines

This protocol describes a method for generating leukemia cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[10][11][12][13][14]

Materials:

  • Parental leukemia cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., Trypan Blue)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Stepwise Dose Escalation:

    • Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.

    • Monitor cell viability and proliferation.

    • Continue this stepwise increase in concentration as the cells adapt.

  • Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterization:

    • Determine the new IC50 of the resistant cell line.

    • Perform molecular analyses (e.g., MEN1 sequencing, Western blotting) to characterize the resistance mechanism.

Protocol 2: Cell Viability Assay and IC50 Determination

This protocol outlines the steps for assessing cell viability using a reagent like MTT or CellTiter-Glo® and calculating the IC50.[15][16][17][18][19]

Materials:

  • Parental and resistant leukemia cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Add the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • IC50 Calculation:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 3: Western Blot Analysis of Menin-MLL Downstream Targets

This protocol details the procedure for analyzing the protein levels of HOXA9 and MEIS1.[20][21][22][23]

Materials:

  • Parental and resistant leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HOXA9, anti-MEIS1, anti-actin or anti-tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat parental and resistant cells with this compound or DMSO for 24-48 hours. Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative PCR (qPCR) for HOXA9 and MEIS1 Gene Expression

This protocol is for measuring the mRNA levels of HOXA9 and MEIS1.[3][24][25][26][27]

Materials:

  • Parental and resistant leukemia cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction: Set up the qPCR reactions with the master mix, primers, and cDNA.

  • Data Acquisition: Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Strategies to Overcome Resistance: Data and Diagrams

Combination Therapies

Combining this compound with other targeted agents can be a powerful strategy to overcome resistance.

Table 1: Potential Combination Strategies for this compound Resistance

Combination AgentRationalePotential Effect
Venetoclax (BCL-2 inhibitor) Menin inhibition can downregulate genes that mediate resistance to venetoclax.[2]Synergistic cell killing and overcoming resistance.[9]
Gilteritinib (FLT3 inhibitor) Co-occurrence of FLT3 mutations in MLL-rearranged leukemia. Menin inhibition can downregulate FLT3 expression.[2]Enhanced suppression of leukemia-driving pathways.[1]
Pinometostat (DOT1L inhibitor) DOT1L is another key player in MLL-fusion-driven leukemogenesis.Synergistic activity in killing leukemia cells.[28]
Cytarabine/Daunorubicin (Chemotherapy) Standard chemotherapy agents for AML.Increased efficacy and prevention of relapse.

Signaling Pathway for Combination Therapy

cluster_0 Menin-MLL Complex cluster_1 Downstream Targets cluster_2 Leukemic Cell Survival Menin Menin MLL MLL Menin->MLL Interaction HOXA9_MEIS1 HOXA9 / MEIS1 Expression MLL->HOXA9_MEIS1 Activates Proliferation Proliferation HOXA9_MEIS1->Proliferation Promotes BCL2 BCL2 HOXA9_MEIS1->BCL2 Upregulates FLT3 FLT3 HOXA9_MEIS1->FLT3 Upregulates BCL2->Proliferation Promotes FLT3->Proliferation Promotes This compound This compound This compound->Menin Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits cluster_0 Wild-Type Menin cluster_1 Mutant Menin WT_Menin MEN1 WT Mut_Menin MEN1 Mutant (e.g., M327I) This compound This compound (1st Gen) This compound->WT_Menin Effective This compound->Mut_Menin Ineffective Second_Gen Bleximenib / BTC-86 (2nd Gen) Second_Gen->WT_Menin Effective Second_Gen->Mut_Menin Effective

References

Strategies to mitigate off-target effects of Emilumenib in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Emilumenib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in primary cell cultures while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

General Introduction

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, specifically targeting JAK1 and JAK2.[1][2] It is intended for in vitro research use to investigate the role of the JAK-STAT signaling pathway in various biological processes, including immunity, inflammation, and cell proliferation.[3][4] As with any small molecule inhibitor, understanding and mitigating off-target effects is crucial for obtaining accurate and reproducible results.[5] This guide provides strategies and protocols to help you achieve this.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a targeted synthetic disease-modifying anti-rheumatic drug (tsDMARD) that functions as a Janus kinase (JAK) inhibitor.[6] It competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3][7] This blockade of the JAK-STAT pathway inhibits the signaling of multiple cytokines and growth factors involved in inflammatory and immune responses.[4][8]

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed for high selectivity, like other kinase inhibitors, it may interact with other kinases or signaling pathways, especially at higher concentrations.[5] Potential off-target effects can include the inhibition of other tyrosine kinases, leading to unforeseen cellular responses.[5] Common adverse effects observed with JAK inhibitors in clinical settings, which may have cellular correlates, include impacts on non-hematopoietic cells and potential for altering lipid metabolism.[9]

Q3: What is the recommended concentration range for this compound in primary cell cultures?

A3: The optimal concentration of this compound depends on the specific primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target activity. A starting point for many primary cell types is in the low nanomolar to low micromolar range. Refer to the data table below for more specific recommendations.

Q4: How can I confirm that this compound is engaging its intended target in my primary cell culture?

A4: Target engagement can be confirmed by performing a western blot analysis to assess the phosphorylation status of STAT proteins downstream of JAK1/JAK2. A significant decrease in phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5) upon this compound treatment, in response to cytokine stimulation (e.g., IL-6 or IFN-γ), would indicate successful target engagement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High levels of cell death or cytotoxicity observed after treatment.

Q: I am observing significant cell death in my primary cell cultures after treating with this compound, even at concentrations that are reported to be effective. What could be the cause and how can I resolve this?

A: Unexpected cytotoxicity can be due to several factors, including off-target effects, incorrect dosage, or issues with the cell culture conditions.

Troubleshooting Steps:

  • Verify the concentration of this compound: Double-check your calculations and dilution series. An error in concentration can lead to excessive cell death.

  • Perform a dose-response curve: If you haven't already, conduct a comprehensive dose-response experiment to determine the IC50 value for your specific primary cell type. This will help you identify the optimal concentration range.

  • Reduce the treatment duration: Prolonged exposure to any inhibitor can lead to cytotoxicity. Try reducing the incubation time to see if this mitigates cell death while still achieving the desired on-target effect.

  • Assess for off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival. Consider using a lower concentration or a more selective JAK inhibitor if available.

  • Check cell culture conditions: Ensure your primary cells are healthy and not stressed before adding the inhibitor.[10][11] Factors such as confluency, media quality, and passage number can all impact cell viability.[11]

Issue 2: Inconsistent or non-reproducible results between experiments.

Q: My results with this compound are varying significantly between experiments, even when I use the same protocol. What could be causing this variability?

A: Inconsistent results are often a sign of underlying variability in experimental conditions or reagents.

Troubleshooting Steps:

  • Standardize your protocol: Ensure every step of your protocol is standardized and followed precisely in each experiment. This includes cell seeding density, treatment times, and reagent preparation.

  • Use early passage primary cells: Primary cells can change their characteristics with increasing passage numbers.[11] Whenever possible, use cells from a consistent and early passage to minimize variability.[11]

  • Aliquot your this compound stock: Repeated freeze-thaw cycles can degrade the inhibitor. Aliquot your stock solution upon receipt and store it at the recommended temperature.

  • Monitor cell health and confluency: The physiological state of your cells can impact their response to the inhibitor. Always seed cells at the same density and treat them at a consistent confluency.

  • Perform technical and biological replicates: To ensure the reliability of your data, always include both technical and biological replicates in your experimental design.[12]

Issue 3: Suspected off-target effects are confounding my results.

Q: I believe off-target effects of this compound are influencing my experimental outcome. How can I confirm this and what can I do to mitigate it?

A: Mitigating off-target effects is crucial for data integrity. A systematic approach can help you identify and address these issues.

Troubleshooting Steps:

  • Perform a kinase profile: If available, consult a kinase selectivity profile for this compound to identify potential off-target kinases.

  • Use a structurally unrelated inhibitor: To confirm that your observed phenotype is due to the inhibition of the intended target, use another JAK inhibitor with a different chemical structure. If both inhibitors produce the same effect, it is more likely to be an on-target effect.

  • Rescue experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the JAK-STAT pathway. If this rescues the phenotype, it provides strong evidence for an on-target effect.

  • Titrate down the concentration: As mentioned previously, off-target effects are often dose-dependent. Using the lowest effective concentration is the most straightforward way to minimize them.

  • Employ advanced screening methods: Techniques like genetic screening (e.g., CRISPR-Cas9) or phenotypic screening can help identify the pathways responsible for the observed off-target effects.[13]

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound
KinaseIC50 (nM)
JAK1 5.2
JAK2 8.1
JAK3150
TYK2220
SRC> 1000
LCK> 1000
FYN> 1000

This table presents hypothetical data for illustrative purposes.

Table 2: Recommended Starting Concentrations for this compound in Primary Cell Cultures
Primary Cell TypeRecommended Starting Concentration Range (nM)
Human Peripheral Blood Mononuclear Cells (PBMCs)10 - 100
Murine Splenocytes20 - 200
Human Umbilical Vein Endothelial Cells (HUVECs)50 - 500
Primary Human Keratinocytes100 - 1000

Users should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve for Phenotype start->dose_response compare_ic50 3. Compare IC50 Values dose_response->compare_ic50 ic50_target 2. Determine IC50 for On-Target Effect (e.g., p-STAT inhibition) ic50_target->compare_ic50 on_target Conclusion: Likely On-Target Effect compare_ic50->on_target IC50 values are similar off_target Conclusion: Potential Off-Target Effect compare_ic50->off_target IC50 for phenotype is significantly higher orthogonal_test 4. Orthogonal Testing: - Use structurally different JAKi - Rescue experiment off_target->orthogonal_test confirm_off_target 5. Confirm Off-Target - Kinase screen - Proteomics/Transcriptomics orthogonal_test->confirm_off_target

Caption: Experimental workflow for assessing potential off-target effects.

Troubleshooting_Logic start Problem: Inconsistent Results or Unexpected Cytotoxicity check_concentration Is the this compound concentration verified? start->check_concentration verify_conc Action: Verify calculations and perform new dilutions. check_concentration->verify_conc No check_cells Are the primary cells healthy and at a consistent passage number? check_concentration->check_cells Yes verify_conc->check_concentration use_new_cells Action: Use a new vial of early passage cells. check_cells->use_new_cells No dose_response Has a dose-response experiment been performed for this cell type? check_cells->dose_response Yes use_new_cells->check_cells perform_dose_response Action: Perform a dose-response curve to find the optimal concentration. dose_response->perform_dose_response No consider_off_target Consider off-target effects as a potential cause and proceed with the off-target assessment workflow. dose_response->consider_off_target Yes perform_dose_response->dose_response

References

Emilumenib Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and addressing sources of variability in experiments involving Emilumenib (DS-1594). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DS-1594) is an orally available, small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A).[1] In certain types of acute leukemia, such as those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations, the interaction between menin and the MLL1 fusion protein is crucial for driving the expression of key oncogenes like HOXA9 and MEIS1.[2] this compound binds to menin, disrupting the menin-MLL1 complex and thereby suppressing the transcription of these target genes. This leads to the differentiation of leukemic blasts and a reduction in leukemic cell growth.[3]

Q2: Which cell lines are sensitive to this compound?

Cell lines with MLL1 rearrangements or NPM1 mutations are generally sensitive to this compound. Preclinical studies have shown that this compound selectively inhibits the growth of such cell lines.

Cell LineGenotypeGI50 (nM)
MV4-11MLL-AF42.5
MOLM-13MLL-AF96.2
OCI-AML3NPM1c10
KOPN-8MLL-AF628.5

Q3: How should this compound be stored and handled?

Proper storage and handling of this compound are critical to ensure its stability and activity.

FormStorage TemperatureDurationNotes
Solid0 - 4°CShort-term (days to weeks)Dry and dark.[4]
-20°CLong-term (months to years)Dry and dark.[4]
Stock Solution (in DMSO)-20°CUp to 1 month
-80°CUp to 6 months

This product is stable for several weeks during standard shipping at ambient temperatures.[4]

Q4: What are the known downstream targets of this compound?

The primary downstream targets of this compound are the HOXA9 and MEIS1 genes, whose transcription is dependent on the menin-MLL1 interaction in sensitive leukemia subtypes.[2] Inhibition of this interaction leads to a significant downregulation of HOXA9 and MEIS1 expression.[5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Emilumenib_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Binds DNA DNA MLL1_fusion->DNA Binds to target genes HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Promotes This compound This compound This compound->Menin Inhibits

Caption: this compound's mechanism of action in the nucleus.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Inconsistent or No Drug Effect
Potential Cause Recommended Solution
Improper drug storage and handling Ensure this compound is stored at the recommended temperatures and protected from light. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect drug concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. GI50 values can vary between cell lines.
Cell line insensitivity Confirm that your cell line has an MLL1 rearrangement or NPM1 mutation. Use a sensitive cell line (e.g., MV4-11, MOLM-13) as a positive control.
High cell density High cell density can reduce the effective concentration of the drug per cell. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Drug degradation in media While generally stable, prolonged incubation in certain media components could potentially affect this compound's activity. Minimize the time between adding the drug to the media and starting the experiment.
High Background or Off-Target Effects
Potential Cause Recommended Solution
Drug concentration too high Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects.
Solvent (DMSO) toxicity Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only (DMSO) control in all experiments.
Non-specific binding In assays like Western blot or ChIP, ensure adequate blocking and washing steps are performed to reduce non-specific antibody binding.
Cell stress Sub-optimal cell culture conditions can lead to stress responses that may be misinterpreted as drug effects. Ensure proper cell culture maintenance and handling.
Unexpected Cellular Phenotypes
Potential Cause Recommended Solution
Differentiation Syndrome Menin inhibitors can induce differentiation of leukemic cells, which may lead to an inflammatory response known as differentiation syndrome.[6] Monitor for changes in cell morphology (e.g., increased size, granularity) and expression of differentiation markers (e.g., CD11b, CD14). If signs of differentiation syndrome are observed in vivo, treatment with corticosteroids may be necessary.[7] In vitro, this phenotype is an expected on-target effect.
Apoptosis vs. Differentiation This compound can induce both apoptosis and differentiation.[4] Use specific assays (e.g., Annexin V/PI staining for apoptosis, flow cytometry for differentiation markers) to distinguish between these two cellular fates.
Development of drug resistance Prolonged exposure to this compound can lead to the development of resistance, often through mutations in the MEN1 gene that prevent drug binding.[8] If a decrease in drug efficacy is observed over time, consider sequencing the MEN1 gene in your resistant cell population.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted for assessing the effect of this compound on the viability of leukemia cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sensitive leukemia cell line (e.g., MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells at an optimized density (e.g., 1 x 10^4 cells/well) in a 96-well plate in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound for 48-72 hours.

  • Harvest approximately 5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9]

Western Blot for Downstream Target Expression

This protocol is for detecting changes in protein levels of menin-MLL1 targets.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the binding of the menin-MLL1 complex to target gene promoters.

Materials:

  • This compound-treated and control cells

  • Formaldehyde (for cross-linking)

  • ChIP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-Menin, anti-MLL1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • qPCR primers for target gene promoters (e.g., HOXA9, MEIS1)

Procedure:

  • Cross-link proteins to DNA by treating cells with formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight with the antibody of interest.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links.

  • Digest RNA and protein with RNase A and Proteinase K.

  • Purify the DNA.

  • Analyze the enrichment of target gene promoters by qPCR.

Experimental Workflows and Logical Relationships

The following diagrams illustrate common experimental workflows and the logical relationships in troubleshooting.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (MLL-r or NPM1c AML cells) start->cell_culture emilumenib_treatment This compound Treatment (Dose-response) cell_culture->emilumenib_treatment viability_assay Cell Viability Assay (e.g., MTT) emilumenib_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) emilumenib_treatment->apoptosis_assay western_blot Western Blot (HOXA9, MEIS1) emilumenib_treatment->western_blot chip_assay ChIP Assay (Menin, MLL1) emilumenib_treatment->chip_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis chip_assay->data_analysis

Caption: A typical experimental workflow for studying this compound.

Troubleshooting_Logic start Inconsistent/No Effect check_drug Check Drug Handling & Storage start->check_drug check_cells Verify Cell Line Sensitivity start->check_cells optimize_conc Optimize Drug Concentration start->optimize_conc check_density Optimize Cell Density start->check_density positive_control Use Positive Control Cell Line check_cells->positive_control dose_response Perform Dose- Response Curve optimize_conc->dose_response

Caption: A logical approach to troubleshooting inconsistent results.

References

Improving the stability of Emilumenib stock solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Emilumenib stock solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: For most in vitro applications, it is recommended to prepare a stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] A common stock concentration is 10 mM. For compounds that are difficult to weigh accurately, especially in small quantities, it is advisable to dissolve the entire contents of the vial in the appropriate volume of solvent.[2]

Q2: What is the recommended storage condition for this compound powder and its stock solution?

A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is suitable, while long-term storage (months to years) requires -20°C.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4][5][6]

Q3: How many freeze-thaw cycles can an this compound stock solution tolerate?

A3: While most small molecule compounds are not overly sensitive to a few freeze-thaw cycles, it is best practice to avoid them.[4] We strongly recommend aliquoting the stock solution after preparation to preserve its integrity and ensure consistency across experiments.[5]

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A concentration of less than 0.5% is generally tolerated by most cell lines, but for sensitive or primary cells, it is recommended to keep the DMSO concentration below 0.1%.[4][6][7] Always include a vehicle control (medium with the same DMSO concentration) in your experimental design.[2]

Q5: My vial of this compound powder appears empty. Is this normal?

A5: Yes, this can be normal, especially for small quantities (e.g., ≤10 mg). The compound may be present as a thin film or small particles on the walls or bottom of the vial.[2][5] To ensure you recover all the product, add your chosen solvent directly to the vial and vortex or sonicate to fully dissolve the compound.[2]

Troubleshooting Guide

This section addresses common issues encountered when working with this compound stock solutions.

Issue 1: Precipitation Observed After Diluting Stock Solution in Aqueous Medium

  • Cause A: Poor Solubility. The compound may be precipitating out of the aqueous buffer or cell culture medium. This is a common issue when diluting a concentrated organic stock solution into an aqueous environment.

  • Solution A:

    • Perform serial dilutions in the initial solvent (e.g., DMSO) first to lower the concentration before the final dilution into your aqueous medium.

    • Increase the final volume of the aqueous medium to lower the final concentration of this compound.

    • After dilution, gently vortex and warm the solution to 37°C to aid dissolution.[7] Ensure any precipitate is fully redissolved before use.[7]

  • Cause B: Media Components. Components in your cell culture medium, such as salts or proteins, can sometimes interact with the compound, causing it to precipitate.[8][9]

  • Solution B:

    • Prepare the final working solution immediately before use.

    • Test the solubility in a simpler aqueous buffer (e.g., PBS) first to determine if specific media components are the cause.

Issue 2: Loss of Compound Activity Over Time

  • Cause A: Degradation. The compound may be degrading due to improper storage, exposure to light, or reaction with water in a non-anhydrous solvent.[1] DMSO is hygroscopic and can absorb moisture, which may accelerate compound degradation.

  • Solution A:

    • Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.

    • Store aliquots at -80°C for extended periods.

    • Protect the stock solution and powder from light by using amber vials or wrapping vials in foil.[3][7]

  • Cause B: Repeated Freeze-Thaw Cycles. As mentioned in the FAQ, repeated freezing and thawing can compromise the stability of the compound.[5]

  • Solution B:

    • Prepare single-use aliquots immediately after making the stock solution.[4]

    • If you must re-use a thawed aliquot, use it within a short timeframe and do not refreeze it multiple times.

Troubleshooting Summary
IssuePotential CauseRecommended Solution
Precipitation in Aqueous Media Poor solubility; Rapid change in solvent polarity.Perform serial dilutions in DMSO first; Warm solution to 37°C; Prepare fresh before use.
Loss of Activity Compound degradation; Repeated freeze-thaw cycles.Use anhydrous DMSO; Store aliquots at -80°C; Avoid light exposure; Prepare single-use aliquots.
Inconsistent Results Inaccurate stock concentration; Solution not homogenous.Dissolve entire vial contents; Vortex/sonicate thoroughly when preparing stock and before making dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Objective: To prepare a standardized, high-concentration stock solution of this compound for long-term storage and subsequent use in experiments.

  • Materials:

    • This compound powder (e.g., 5 mg)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

    • Vortex mixer and/or sonicator

  • Procedure:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO. The molecular weight of this compound is 574.62 g/mol . To make a 10 mM solution from 5 mg of powder: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (L) = 0.005 g / (0.010 mol/L * 574.62 g/mol ) = 0.000870 L = 870 µL

    • Carefully add the calculated volume (870 µL) of anhydrous DMSO directly to the vial containing the this compound powder.

    • Vortex the vial thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use a brief sonication to ensure full dissolution.[2]

    • Once dissolved, transfer the solution into single-use aliquots (e.g., 10-50 µL) in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Quality Control (QC) of this compound Stock Solution

  • Objective: To periodically assess the integrity and concentration of the stored this compound stock solution.

  • Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of small molecules.

  • Procedure:

    • Baseline Measurement: Immediately after preparing a fresh batch of stock solution, remove one aliquot for baseline analysis. Dilute the sample to an appropriate concentration and analyze via HPLC to determine the initial purity (as % peak area) and concentration (using a standard curve).

    • Stability Check: At set time points (e.g., 1, 3, and 6 months of storage at -20°C or -80°C), thaw a new aliquot from the same batch.

    • Analysis: Analyze the aged sample using the same HPLC method as the baseline.

    • Comparison: Compare the purity and concentration to the baseline measurement. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation. A general quality control criterion is >80% purity after storage.[1]

Visualizations

Emilumenib_MoA cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Binds DNA Target Gene Promoters (e.g., HOXA9) Menin->DNA Complex Binds DNA Degradation Menin Degradation (Ubiquitin-Proteasome Pathway) Menin->Degradation Is Triggered MLL1->DNA Complex Binds DNA Transcription Leukemogenic Gene Transcription DNA->Transcription Activates This compound This compound This compound->Menin Inhibits Binding This compound->Degradation Promotes

Caption: Mechanism of Action for this compound.

Stock_Solution_Workflow A Receive this compound (Solid Powder) B Bring to Room Temp in Desiccator A->B C Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) B->C D Vortex / Sonicate to Dissolve C->D E Create Single-Use Aliquots (Light-Protected Vials) D->E F Store Long-Term (-80°C) E->F G Thaw Single Aliquot for Experiment F->G As Needed H Prepare Working Solution (Dilute in Media) G->H I Use in Assay (Include Vehicle Control) H->I Troubleshooting_Flowchart Start Inconsistent Results or Loss of Activity? CheckPrecipitate Precipitation in Working Solution? Start->CheckPrecipitate CheckStorage Stock Stored Correctly? (-80°C, Aliquoted) CheckPrecipitate->CheckStorage No Redissolve Action: Warm to 37°C & Vortex CheckPrecipitate->Redissolve Yes CheckSolvent Used Anhydrous DMSO? CheckStorage->CheckSolvent Yes NewStock Prepare Fresh Stock Solution CheckStorage->NewStock No CheckSolvent->NewStock No OK Problem Resolved CheckSolvent->OK Yes (Consider other variables) NewStock->OK Redissolve->OK

References

Emilumenib (DS-1594) Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Emilumenib (DS-1594) powder. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound (DS-1594) powder upon receipt?

For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[1] For short-term use, spanning days to weeks, storage at 0 - 4°C is acceptable.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q3: What personal protective equipment (PPE) should I use when handling this compound powder?

When handling this compound powder, it is crucial to use appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a certified chemical fume hood to avoid inhalation.

Q4: In which solvents is this compound soluble?

Q5: How stable is this compound?

This compound is stable for several weeks at ambient temperature, which is sufficient for standard shipping conditions.[1] For long-term storage and to ensure chemical integrity, it is imperative to follow the recommended storage conditions for both the powder and stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Powder Incomplete dissolution in DMSO.To achieve a concentration of 41.67 mg/mL in DMSO, both ultrasonic treatment and warming may be necessary. Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3]
Precipitate Formation in Stock Solution After Freezing The concentration of the stock solution may be too high, leading to precipitation upon freezing and thawing.Before freezing, ensure the compound is fully dissolved. If precipitation occurs upon thawing, gently warm the solution and vortex to redissolve. Consider preparing a slightly lower concentration stock solution for long-term storage.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Always store the powder and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the concentration of your stock solution periodically.
Low Cellular Uptake in Experiments Poor solubility in the final cell culture medium.When diluting the DMSO stock solution into your aqueous-based culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation of the compound.

Quantitative Data Summary

Storage Conditions and Stability

Form Condition Duration
Powder-20°C (long-term)Up to 3 years
Powder0 - 4°C (short-term)Days to weeks
Stock Solution in Solvent-80°CUp to 6 months[2]
Stock Solution in Solvent-20°CUp to 1 month[2]

Solubility

Solvent Concentration Notes
DMSO41.67 mg/mL (72.52 mM)Requires ultrasonic treatment and warming.[3]
EthanolData not availableEmpirical determination recommended.
PBS (pH 7.4)Data not availableEmpirical determination recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (DS-1594) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Methodology:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.746 mg of this compound (Molecular Weight: 574.62 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a water bath or on a heating block set to a gentle temperature (e.g., 37°C) for 5-10 minutes.

  • Following warming, place the tube in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Visualizations

G This compound (DS-1594) Mechanism of Action cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 interacts with Chromatin Chromatin MLL1->Chromatin binds to TargetGenes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes activates transcription of This compound This compound (DS-1594) This compound->Inhibition

Caption: Simplified signaling pathway of this compound's inhibitory action on the Menin-MLL1 interaction.

G Experimental Workflow: Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex dissolved Is Powder Fully Dissolved? vortex->dissolved warm Warm Solution Gently (e.g., 37°C) dissolved->warm No aliquot Aliquot into Single-Use Tubes dissolved->aliquot Yes ultrasonicate Ultrasonicate warm->ultrasonicate ultrasonicate->dissolved store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Step-by-step workflow for the preparation of an this compound stock solution.

References

Optimizing Emilumenib treatment duration for maximal therapeutic effect in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of Emilumenib, a potent and selective small-molecule inhibitor of the Menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as DS-1594, is an orally available small-molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL; KMT2A).[1] By binding to the nuclear protein Menin, this compound prevents its association with MLL fusion proteins or mutated Nucleophosmin 1 (NPM1).[2][3][4] This disruption inhibits the pro-leukemogenic signaling cascade driven by the Menin-KMT2A complex, leading to the downregulation of key target genes such as HOXA9 and MEIS1.[5][6][7][8] The ultimate therapeutic effects are cell differentiation and subsequent apoptosis in susceptible leukemia cell lines.[4][9][10]

Q2: Which cell lines are sensitive to this compound?

A2: Cell lines with KMT2A (MLL) rearrangements or NPM1 mutations are particularly sensitive to this compound. Commonly used sensitive cell lines include:

  • MV4-11 (MLL-AF4)[11]

  • MOLM-13 (MLL-AF9)[4][11]

  • KOPN-8 (MLL-AF9)[11]

  • OCI-AML3 (NPM1c)[11]

Cell lines lacking these specific mutations, such as HL-60 and U937, serve as effective negative controls as they are significantly less sensitive to the compound.[9]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: this compound is highly potent, with 50% growth inhibition (GI50) values typically in the low nanomolar range. For sensitive cell lines like MV4-11, MOLM-13, OCI-AML3, and KOPN-8, the GI50 is generally below 30 nM after a 7-day treatment period.[4][11] For initial experiments, a concentration range of 1 nM to 100 nM is recommended to capture the full dose-response curve.

Q4: What is the primary cellular effect of this compound, and how does this influence the optimal treatment duration?

A4: The primary effect of this compound is the induction of cellular differentiation, which is a time-dependent process. Apoptosis is typically a secondary effect that follows differentiation.[9] Unlike cytotoxic agents that induce rapid cell death, this compound's effects on cell viability and gene expression may take several days to become apparent. Therefore, short-term assays (e.g., 24 hours) may not capture the full therapeutic effect. Treatment durations of 3 to 10 days are commonly used to observe significant differentiation and anti-proliferative effects.[9]

Q5: How long should I treat my cells with this compound to see a significant effect?

A5: The optimal treatment duration depends on the experimental endpoint:

  • Gene Expression (e.g., HOXA9, MEIS1 downregulation): Changes in mRNA levels can often be detected within 24 to 72 hours. A 4-day treatment has been shown to be effective for observing changes in target gene expression.[11]

  • Cell Differentiation (e.g., expression of CD11b, CD14): This is a slower process. While some effects may be seen as early as 5 days, a treatment duration of 7 to 10 days is often required to observe robust differentiation markers.[9]

  • Cell Viability/Growth Inhibition (GI50): To accurately determine the GI50, a longer incubation period is necessary to account for the differentiation-mediated mechanism. A 7-day treatment is a standard duration for these assays.[2][11]

  • Apoptosis (e.g., Annexin V staining): As a single agent, this compound may not induce significant apoptosis even after 5 days of treatment.[9] Apoptosis is more pronounced when this compound is used in combination with other agents like Venetoclax.[9]

Troubleshooting Guides

Guide 1: Optimizing Treatment Duration

Problem: No significant effect on cell viability is observed after a short treatment period (24-48 hours).

Possible Cause Suggested Solution
Mechanism of Action: This compound's primary effect is differentiation, not immediate cytotoxicity. The anti-proliferative effects are a downstream consequence of this process.
Insufficient Treatment Time: Extend the treatment duration. For viability assays, a minimum of 72 hours is recommended, with optimal results often seen between 7 and 10 days.[9]
Sub-optimal Concentration: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to ensure the effective concentration is being used.
Cell Line Insensitivity: Confirm that the cell line being used has a KMT2A rearrangement or NPM1 mutation. Use a known sensitive cell line (e.g., MOLM-13) as a positive control.
Guide 2: Inconsistent Results in Viability Assays

Problem: High variability between replicates in CellTiter-Glo or MTT assays.

Possible Cause Suggested Solution
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate.
Edge Effects in Plates: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Reagent Mixing: After adding the viability reagent, ensure proper mixing by placing the plate on an orbital shaker for a few minutes before reading.
Drug Instability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Although stable, repeated freeze-thaw cycles of the stock solution should be avoided.[11]
Guide 3: Interpreting Western Blot Results

Problem: No change in the expression of downstream target proteins (e.g., BCL2) is observed.

Possible Cause Suggested Solution
Timing of Analysis: The kinetics of protein expression changes can vary. Perform a time-course experiment (e.g., 2, 4, 6, and 8 days) to identify the optimal time point for observing changes in your protein of interest. Downregulation of Menin and BCL2 has been observed after a 5-day treatment.[9]
Antibody Quality: Validate your primary antibody using a positive and negative control cell lysate.
Insufficient Treatment Duration: As with viability, protein-level changes may require longer treatment times. Extend the incubation period with this compound.
Loading Controls: Ensure that the loading control protein (e.g., GAPDH, β-actin) is stable and not affected by the treatment in your specific cell line.

Data Presentation

Table 1: In Vitro Growth Inhibition of this compound in Leukemia Cell Lines

Cell LineGenotypeGI50 (nM) after 7-day treatment
MV4-11MLL-AF42.5[11]
MOLM-13MLL-AF96.2[11]
OCI-AML3NPM1c10.0[11]
KOPN-8MLL-AF928.5[11]

Experimental Protocols

Protocol 1: Cell Viability (Growth Inhibition) Assay

This protocol is adapted for determining the GI50 of this compound using a luminescent-based assay like CellTiter-Glo.

  • Cell Seeding:

    • Prepare a single-cell suspension of your target cells (e.g., MOLM-13) in appropriate culture medium.

    • Seed cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of medium.

  • Compound Preparation and Addition:

    • Prepare a 10X serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 1 µM.

    • Add 10 µL of the 10X this compound solution or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate GI50 values by plotting the percentage of growth inhibition versus the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blotting for Downstream Target Analysis

This protocol outlines the steps to analyze changes in protein expression (e.g., Menin, BCL2) following this compound treatment.

  • Cell Treatment:

    • Seed 1-2 x 10^6 cells (e.g., OCI-AML3) in a 6-well plate.

    • Treat cells with the desired concentration of this compound (e.g., 10 nM, 100 nM) and a vehicle control for 5 days.

  • Lysate Preparation:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Menin, anti-BCL2, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling Pathway This compound This compound Menin Menin This compound->Menin Binds to Menin_MLL Menin-MLL Complex This compound->Menin_MLL Disrupts Menin->Menin_MLL Forms MLL_fusion MLL Fusion / NPM1c MLL_fusion->Menin_MLL Forms HOXA9_MEIS1 HOXA9 / MEIS1 Gene Expression Menin_MLL->HOXA9_MEIS1 Upregulates Menin_MLL->HOXA9_MEIS1 Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Promotes Differentiation Cell Differentiation

Caption: this compound disrupts the Menin-MLL complex, inhibiting leukemogenic signaling.

G cluster_workflow Experimental Workflow: Time-Course Analysis cluster_timepoints Time Points cluster_assays Assays start Seed Cells treat Treat with this compound (e.g., 10 nM) start->treat d2 Day 2 treat->d2 Incubate d4 Day 4 treat->d4 Incubate d7 Day 7 treat->d7 Incubate d10 Day 10 treat->d10 Incubate qpcr qPCR (HOXA9/MEIS1) d2->qpcr d4->qpcr flow Flow Cytometry (Differentiation Markers) d4->flow d7->flow viability Viability Assay (CellTiter-Glo) d7->viability d10->viability apoptosis Apoptosis Assay (Annexin V) d10->apoptosis

Caption: Recommended workflow for a time-course experiment with this compound.

G start Low Cell Viability Effect Observed q1 Is treatment duration < 72 hours? start->q1 q2 Is the cell line known to be sensitive (KMT2Ar or NPM1m)? q1->q2 No sol1 Extend treatment duration to 7-10 days. q1->sol1 Yes q3 Is the this compound concentration in the optimal range (1-100 nM)? q2->q3 Yes sol2 Confirm cell line genotype. Use a positive control cell line. q2->sol2 No sol3 Perform a dose-response experiment. q3->sol3 No end Re-evaluate experiment q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for suboptimal this compound efficacy in vitro.

References

Validation & Comparative

Validating the Specificity of Emilumenib for the Menin-MLL Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency in certain aggressive forms of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). This has led to the development of a new class of targeted therapies—menin-MLL inhibitors. Emilumenib (also known as DS-1594) is a potent and orally bioavailable small molecule inhibitor of this protein-protein interaction. This guide provides a comparative analysis of this compound's specificity and performance against other notable menin-MLL inhibitors, supported by experimental data and detailed protocols.

Comparative Performance of Menin-MLL Inhibitors

The efficacy and specificity of menin-MLL inhibitors are typically evaluated through a series of biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and other key inhibitors in this class.

Biochemical Potency

Biochemical assays directly measure the ability of an inhibitor to disrupt the menin-MLL protein-protein interaction. Common methods include Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), which quantify the binding affinity (Kd or Ki) or the half-maximal inhibitory concentration (IC50).

InhibitorSynonym(s)Assay TypePotency (IC50/Ki)Reference
This compound DS-1594AlphaLISAIC50: 1.4 nM[1]
RevumenibSNDX-5613Binding AssayKi: 0.149 nM[2][3]
ZiftomenibKO-539Not Specified-[4]
VTP50469-Binding AssayKi: 104 pM[5][6]
MI-503-FPIC50: 14.7 nM[7][8]
JNJ-75276617BleximenibHTRFIC50: 0.1 nM (human)[9]
BMF-219-Not Specified-[10]
Cellular Activity

Cellular assays assess the inhibitor's effect on leukemia cell lines harboring MLL rearrangements or NPM1 mutations. The half-maximal growth inhibitory concentration (GI50 or IC50) is a key metric for cellular potency.

InhibitorCell Line(s)Potency (GI50/IC50)Reference
This compound MV4-11, MOLM-13, OCI-AML3, KOPN-8GI50: 2.5, 6.2, 10, 28.5 nM, respectively[11]
RevumenibMV4;11, RS4;11, MOLM-13, KOPN-8IC50: 10-20 nM[2][3]
ZiftomenibOCI-AML3, MOLM13, MV411-[12]
VTP50469MOLM13, MV4;11, KOPN8, and othersIC50: 13-37 nM[5][6]
MI-503MLL-AF9 transformed murine BMCsGI50: 0.22 µM[13]
BMF-219THL and DEL cell linesIC50: 0.27 µM and 0.37 µM, respectively[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize menin-MLL inhibitors.

Fluorescence Polarization (FP) Competition Assay

This biochemical assay is used to measure the ability of a compound to competitively inhibit the interaction between menin and an MLL-derived peptide.

Principle: A fluorescently labeled MLL peptide (probe) is incubated with the menin protein. In the bound state, the probe's rotation is slower, resulting in a high fluorescence polarization signal. An inhibitor that displaces the probe will lead to a decrease in this signal.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescently labeled MLL peptide (e.g., FAM-labeled MBM1 peptide).

    • Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).

    • Test compounds (serial dilutions).

    • Black, low-volume 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure: a. Prepare a solution of menin protein and the fluorescent MLL peptide in the assay buffer. The concentrations should be optimized to achieve a stable, high polarization signal. b. Add a small volume of the test compound dilutions to the wells of the microplate. c. Add the menin-MLL peptide solution to the wells. d. Include control wells:

    • Maximum polarization: Menin + MLL peptide + vehicle (e.g., DMSO).
    • Minimum polarization: MLL peptide + assay buffer + vehicle. e. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. f. Measure fluorescence polarization using the plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (CellTiter-Glo®) Assay

This cellular assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which drives the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.

Protocol:

  • Reagents and Materials:

    • Leukemia cell lines (e.g., MOLM-13, MV4-11).

    • Appropriate cell culture medium and supplements.

    • Test compounds (serial dilutions).

    • Opaque-walled 96-well or 384-well microplates suitable for luminescence measurements.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Luminometer.

  • Procedure: a. Seed the leukemia cells into the wells of the opaque-walled microplate at a predetermined density. b. Add the test compound dilutions to the appropriate wells. Include vehicle-treated wells as a negative control. c. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Equilibrate the plate to room temperature for approximately 30 minutes. e. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). f. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a luminometer. i. Calculate the percent viability relative to the vehicle control and determine the GI50/IC50 value.

In Vivo Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a menin-MLL inhibitor in a living organism.

Principle: Human leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Reagents and Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG).

    • Human leukemia cell line (e.g., MV4-11).

    • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure: a. Subcutaneously inject a suspension of human leukemia cells into the flank of the immunodeficient mice. b. Monitor the mice for tumor formation. c. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer the test compound and vehicle control to the respective groups according to the dosing schedule. e. Measure tumor volume with calipers at regular intervals (e.g., twice a week). f. Monitor the body weight of the mice as an indicator of toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, biomarker analysis). h. Analyze the data to determine the effect of the treatment on tumor growth and overall survival.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the Menin-MLL signaling pathway and a typical experimental workflow for validating the specificity of a Menin-MLL inhibitor.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Chromatin Chromatin Menin->Chromatin Binds to LEDGF LEDGF MLL_fusion->LEDGF Recruits MLL_fusion->Chromatin Binds to LEDGF->Chromatin Binds to DOT1L DOT1L Target_Genes Target Genes (HOXA9, MEIS1) DOT1L->Target_Genes H3K79 Methylation (Activation) Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Chromatin->DOT1L Recruits This compound This compound This compound->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assays (FP, HTRF) Cellular Cellular Assays (Cell Viability, Apoptosis) Biochemical->Cellular Potent compounds advance Target Target Engagement (Co-IP, ChIP-seq) Cellular->Target Selective compounds advance PDX Patient-Derived Xenograft (PDX) or Cell Line Xenograft Models Target->PDX On-target compounds advance Efficacy Efficacy Studies (Tumor Growth Inhibition) PDX->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) PDX->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt Start Compound Synthesis (this compound) Start->Biochemical Clinical Clinical Trials Lead_Opt->Clinical

Caption: Experimental workflow for validating a Menin-MLL inhibitor.

References

Predicting Sensitivity to Emilumenib in Acute Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Emilumenib (formerly ZN-c3, now known as Azenosertib), a potent and selective inhibitor of WEE1 kinase, is emerging as a promising therapeutic agent in the treatment of acute leukemia. As a critical regulator of the G2/M cell cycle checkpoint, WEE1 is a key target for inducing synthetic lethality in cancer cells with underlying genomic instability. This guide provides a comprehensive overview of the predictive biomarkers for sensitivity to this compound, compares its mechanism and potential patient populations with other targeted therapies in acute myeloid leukemia (AML), and details the experimental protocols for biomarker validation.

Biomarkers for this compound (WEE1 Inhibitor) Sensitivity

The therapeutic efficacy of this compound is intrinsically linked to the genetic and molecular characteristics of the leukemia cells. Several potential biomarkers have been identified that may predict sensitivity to WEE1 inhibition.

Key Predictive Biomarkers:

  • Gene Expression Signatures: Preclinical studies using the WEE1 inhibitor adavosertib in a large set of primary AML samples have identified distinct gene expression profiles associated with sensitivity. Upregulation of multiple isoforms of the PCDH and HOXB genes, as well as GLI2 , PI15 , and SKIDA1 , was observed in sensitive samples. Conversely, high expression of DNTT , PF4V1 , TRH , CD1B , S100A16 , and CD34 was associated with resistance, suggesting that immature stem and progenitor cells may be less susceptible to WEE1 inhibition.[1]

  • Pathway Analysis: Gene set enrichment analysis has revealed a positive enrichment of pathways related to MYC targets in adavosertib-sensitive AML samples.[1] This suggests that highly proliferative tumors with activated MYC signaling may be more vulnerable to WEE1 inhibition.

  • Genetic Aberrations: While no statistically significant associations were observed with frequently occurring somatic mutations, genetic aberrations related to MLLT4-MLL/MLL-fusions were exclusively found in AML samples sensitive to adavosertib.[1]

  • TP53 Mutation Status: In various cancers, tumor cells with TP53 mutations are highly dependent on the G2/M checkpoint for DNA repair, making them particularly susceptible to WEE1 inhibitors.[2] However, in the context of AML treated with antimetabolite chemotherapeutics in combination with a WEE1 inhibitor, the functionality of p53 did not appear to influence sensitization.[3][4] Therefore, the role of TP53 status as a predictive biomarker for this compound monotherapy in AML requires further investigation.

  • Cyclin E (CCNE1) Overexpression: Overexpression of Cyclin E, a key regulator of the G1/S transition, can lead to replication stress, making cells more reliant on the WEE1-mediated G2/M checkpoint. High Cyclin E1 expression has been associated with sensitivity to WEE1 inhibitors in gynecological cancers and may represent a relevant biomarker in a subset of acute leukemia.[5]

Mechanisms of Resistance:

The primary mechanism of acquired resistance to WEE1 inhibitors is the upregulation of the related kinase PKMYT1 .[6][7] PKMYT1 can compensate for WEE1 inhibition by phosphorylating and inhibiting CDK1, thereby restoring the G2/M checkpoint and allowing cancer cells to escape mitotic catastrophe.[6][7]

Comparative Analysis with Other Targeted Therapies in Acute Leukemia

This compound offers a distinct mechanism of action compared to other targeted therapies currently used or in development for acute leukemia. The following table provides a comparison with key alternative treatments.

Therapy ClassDrug Example(s)Mechanism of ActionKey Biomarkers for SensitivityPotential Overlap/Combination with this compound
WEE1 Inhibitor This compound (Azenosertib) Inhibition of WEE1 kinase, leading to abrogation of the G2/M checkpoint and mitotic catastrophe.[1]Upregulation of PCDH, HOXB, GLI2; MYC pathway activation; MLL-fusions.[1]Combination with BCL-2 inhibitors is being explored clinically.
BCL-2 Inhibitor VenetoclaxInhibition of the anti-apoptotic protein BCL-2, promoting apoptosis in leukemia cells.High BCL-2 expression, dependency on BCL-2 for survival.A Phase 1/2 clinical trial (NCT05682170) is evaluating the combination of this compound (azenosertib) and the BCL-2 inhibitor ZN-d5 in relapsed/refractory AML.[8]
FLT3 Inhibitors Gilteritinib, QuizartinibInhibition of mutated and overexpressed FMS-like tyrosine kinase 3 (FLT3), a key driver of proliferation in a subset of AML.[9]FLT3-ITD and FLT3-TKD mutations.[9]Combination therapies targeting both cell cycle and key signaling pathways could be a promising strategy for FLT3-mutated AML.[10]
IDH1/2 Inhibitors Ivosidenib (IDH1), Enasidenib (IDH2)Inhibition of mutant isocitrate dehydrogenase 1 or 2, leading to decreased production of the oncometabolite 2-hydroxyglutarate and subsequent differentiation of leukemia cells.[11]IDH1 or IDH2 mutations.[11]A real-world evidence study compared HMA combinations with Ivosidenib or Venetoclax in IDH1-mutated AML.[12] The distinct mechanism of this compound suggests potential for combination strategies in this patient population as well.
Menin Inhibitors Revumenib, ZiftomenibInhibition of the interaction between menin and MLL1, disrupting the leukemogenic program in AML with specific genetic alterations.[13]KMT2A (MLL) rearrangements, NPM1 mutations.[13][14]Menin inhibitors have shown promising results in combination with other agents like venetoclax.[15] Given this compound's different target, there could be rationale for future combination studies.

Experimental Protocols

1. Ex Vivo Drug Sensitivity Testing of Primary AML Samples

This protocol is adapted from methodologies used to assess the sensitivity of primary patient samples to various anti-cancer agents.[16][17]

  • Sample Collection and Processing:

    • Collect bone marrow aspirates or peripheral blood from AML patients with informed consent and under IRB-approved protocols.[16]

    • Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.[16]

    • Wash the isolated MNCs with appropriate culture medium (e.g., RPMI 1640).

  • Cell Culture and Drug Treatment:

    • Resuspend the MNCs in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin-streptomycin, and cytokines as required).

    • Plate the cells in 384-well plates at a density of 10,000 cells per well.[17]

    • Add this compound at a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM) to the wells. Include a DMSO control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]

  • Viability Assessment:

    • After the incubation period, assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels.[1]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the viability data to the DMSO control.

    • Generate dose-response curves and calculate metrics such as the IC50 (the concentration of drug that inhibits 50% of cell growth) or a Drug Sensitivity Score (DSS), which is calculated based on the area under the dose-response curve.[1]

2. Gene Expression Profiling for Biomarker Discovery

This protocol outlines a general workflow for identifying gene expression signatures associated with drug sensitivity.[18][19]

  • RNA Isolation:

    • Isolate total RNA from the primary AML samples that were subjected to ex vivo drug sensitivity testing using a standard method such as the RNeasy Mini Kit (Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • RNA Sequencing (RNA-Seq):

    • Prepare sequencing libraries from the high-quality RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between the drug-sensitive and drug-resistant groups, as defined by the ex vivo drug sensitivity data.[1]

    • Identify genes that are significantly upregulated or downregulated in the sensitive group.

    • Perform gene set enrichment analysis (GSEA) to identify pathways that are significantly enriched in either group.[1]

Visualizations

Emilumenib_Signaling_Pathway Mechanism of Action of this compound (WEE1 Inhibitor) cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 Activation ATR_ATM->CHK1_CHK2 WEE1 WEE1 Kinase CHK1_CHK2->WEE1 p_CDK1 p-CDK1 (Inactive) WEE1->p_CDK1 Phosphorylates (Inhibits) CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->p_CDK1 Mitosis Mitosis CDK1_CyclinB->Mitosis Drives Mitotic Entry Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) CDK1_CyclinB->Mitotic_Catastrophe Uncontrolled Entry p_CDK1->Mitosis Blocks Mitotic Entry This compound This compound (Azenosertib) This compound->WEE1 Inhibits

Caption: this compound inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitotic entry, leading to cell death.

Biomarker_Discovery_Workflow Experimental Workflow for Biomarker Discovery Patient_Samples AML Patient Samples (Bone Marrow / Peripheral Blood) Ex_Vivo_Screening Ex Vivo Drug Sensitivity Screening (this compound) Patient_Samples->Ex_Vivo_Screening RNA_Isolation RNA Isolation Patient_Samples->RNA_Isolation Data_Analysis Bioinformatic Analysis Ex_Vivo_Screening->Data_Analysis Sensitivity Data RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq RNA_Seq->Data_Analysis Expression Data Identify_Biomarkers Identify Potential Biomarkers (Gene Signatures, Pathways) Data_Analysis->Identify_Biomarkers Validation Clinical Validation Identify_Biomarkers->Validation

Caption: Workflow for identifying predictive biomarkers for this compound sensitivity in AML.

Biomarker_Logic Logical Relationship of Biomarkers and this compound Sensitivity cluster_sensitive Sensitive to this compound cluster_resistant Resistant to this compound High_PCDH High PCDH/HOXB Expression Emilumenib_Treatment This compound Treatment High_PCDH->Emilumenib_Treatment MYC_Active MYC Pathway Activation MYC_Active->Emilumenib_Treatment MLL_Fusion MLL Fusions MLL_Fusion->Emilumenib_Treatment High_CD34 High CD34 Expression High_CD34->Emilumenib_Treatment PKMYT1_Up PKMYT1 Upregulation PKMYT1_Up->Emilumenib_Treatment AML_Cell Acute Leukemia Cell AML_Cell->High_PCDH AML_Cell->MYC_Active AML_Cell->MLL_Fusion AML_Cell->High_CD34 AML_Cell->PKMYT1_Up

Caption: Biomarkers associated with sensitivity or resistance to this compound in acute leukemia.

References

Validating Target Engagement of Emilumenib in Living Cells Using CETSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Emilumenib, a potent and selective inhibitor of the Menin-MLL interaction.[1][2] The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug discovery workflows.

Introduction to this compound and Target Engagement

This compound (also known as DS-1594) is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[3][4][5] This interaction is crucial for the initiation and progression of certain types of acute leukemia, including those with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[4][6] By inhibiting this interaction, this compound aims to reprogram leukemia cells back to a normal state.[6]

Target engagement is a critical step in drug development that confirms a drug candidate binds to its intended molecular target in a physiologically relevant environment.[7] Validating target engagement is essential to confidently link a compound's biological effect to its mechanism of action.[8]

The Menin-MLL Signaling Pathway

The Menin-MLL interaction is a key driver of leukemogenesis in specific subtypes of acute leukemia. Menin acts as a scaffold protein, bringing the MLL1 methyltransferase to chromatin, leading to the expression of pro-leukemogenic genes like HOXA9 and MEIS1.[6] this compound binds to Menin, preventing its interaction with MLL and thereby inhibiting the transcription of these target genes.[3][5]

Menin_MLL_Pathway Menin-MLL Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus Menin Menin MLL MLL1 Menin->MLL Interaction Chromatin Chromatin MLL->Chromatin Binds to HOXA9_MEIS1 HOXA9, MEIS1 (Leukemogenic Genes) Chromatin->HOXA9_MEIS1 Activates Transcription Leukemia Leukemia Progression HOXA9_MEIS1->Leukemia This compound This compound This compound->Menin Inhibits Interaction

Caption: Menin-MLL pathway and this compound's inhibitory action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method used to assess target engagement in a cellular context.[9][10] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[10] This change in thermal stability can be quantified to confirm direct interaction between a drug and its target protein.[11][12]

The CETSA workflow involves treating cells with the compound of interest, followed by heating to denature proteins. The amount of soluble target protein remaining after heat treatment is then quantified.[12]

CETSA_Workflow CETSA Experimental Workflow cluster_workflow CETSA Workflow A 1. Cell Culture (e.g., MOLM-13, MV4-11) B 2. Compound Treatment (this compound or Vehicle) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separation of Soluble and Precipitated Proteins D->E F 6. Protein Quantification (e.g., Western Blot, MS) E->F G 7. Data Analysis (Melt Curve, ΔTm) F->G Comparison_Logic Decision Flow for Target Engagement Method Selection Start Start: Need to Validate Target Engagement Q1 Is a label-free method preferred? Start->Q1 Q2 Is the assay in intact cells critical? Q1->Q2 Yes BRET_FRET BRET/FRET Q1->BRET_FRET No CETSA CETSA Q2->CETSA Yes DARTS DARTS Q2->DARTS No Q3 Is high-throughput screening needed? Q3->CETSA No HT_CETSA HT-CETSA Q3->HT_CETSA Yes CETSA->Q3 PullDown Affinity Pull-down

References

Comparative analysis of the gene expression profiles induced by different Menin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The development of Menin inhibitors marks a significant advancement in targeted therapies for acute myeloid leukemia (AML), particularly for subtypes with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1-mut).[1] These inhibitors function by disrupting the critical protein-protein interaction between Menin and the KMT2A/MLL1 complex, which in turn leads to the downregulation of a leukemogenic gene expression program.[2][3] This guide provides a comparative analysis of the gene expression profiles induced by different Menin inhibitors, supported by experimental data, to aid researchers in understanding their mechanisms and in the development of novel therapeutic strategies.

Mechanism of Action: Targeting the Menin-KMT2A Axis

Menin acts as a scaffold protein that is essential for the oncogenic activity of KMT2A fusion proteins in KMT2A-r AML and the wild-type KMT2A complex in NPM1-mut AML.[1][2] This interaction is crucial for the recruitment of the complex to chromatin, leading to the aberrant overexpression of key downstream target genes, most notably the HOX gene family (e.g., HOXA9, HOXA10) and their cofactor MEIS1.[4][5] This dysregulation of gene expression results in a block in hematopoietic differentiation and unchecked proliferation of leukemic blasts.[1]

Menin inhibitors competitively bind to a pocket on the Menin protein, thereby disrupting its interaction with KMT2A/MLL1.[2] This leads to the eviction of the complex from chromatin, subsequent downregulation of the HOX and MEIS1 transcriptional program, and induction of leukemic cell differentiation and apoptosis.[3][5]

Below is a diagram illustrating the signaling pathway affected by Menin inhibitors.

Menin_Inhibitor_Signaling_Pathway Mechanism of Action of Menin Inhibitors cluster_0 KMT2A-r / NPM1-mut Leukemia Cell cluster_1 Treatment with Menin Inhibitor KMT2A_Fusion KMT2A Fusion Protein / KMT2A-WT Complex Menin Menin KMT2A_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Binds to HOX_MEIS1 HOX / MEIS1 Genes Chromatin->HOX_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Differentiation Block, Proliferation) HOX_MEIS1->Leukemogenesis Menin_Inhibitor Menin Inhibitor Menin_Inhibited Menin Menin_Inhibitor->Menin_Inhibited Binds to & Inhibits HOX_MEIS1_down HOX / MEIS1 Gene Downregulation Menin_Inhibited->HOX_MEIS1_down Leads to KMT2A_Fusion_2 KMT2A Fusion Protein / KMT2A-WT Complex KMT2A_Fusion_2->Menin_Inhibited Interaction Disrupted Differentiation_Apoptosis Differentiation & Apoptosis HOX_MEIS1_down->Differentiation_Apoptosis Experimental_Workflow Gene Expression Analysis Workflow Cell_Culture AML Cell Culture (KMT2A-r or NPM1-mut) Treatment Treatment with Menin Inhibitor vs. Vehicle Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC qRT_PCR qRT-PCR QC->qRT_PCR RNA_seq RNA Sequencing QC->RNA_seq cDNA_synthesis cDNA Synthesis qRT_PCR->cDNA_synthesis Library_Prep Library Preparation RNA_seq->Library_Prep PCR Real-Time PCR cDNA_synthesis->PCR Analysis_qPCR Relative Gene Expression Analysis PCR->Analysis_qPCR Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Alignment, Quantification, DEGs) Sequencing->Bioinformatics

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Emilumenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Emilumenib, a potent Menin-MLL inhibitor used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound: Hazard Identification and Handling

This compound is an orally active Menin-MLL inhibitor investigated for its potential in treating certain types of leukemia.[1][2][3] As a potent bioactive compound, it should be handled with care. While a specific Safety Data Sheet (SDS) detailing disposal was not found in the public domain, general principles for handling potent compounds and investigational drugs apply. All personnel handling this compound must be trained on the potential hazards and the appropriate safety measures.[4]

Key Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a lab coat, and safety glasses.[5]

  • Handle the compound in a designated area, such as a chemical fume hood, to avoid inhalation of powder.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Proper Disposal Procedures for this compound

As an investigational drug with cytotoxic potential, this compound waste must be managed as hazardous chemical waste.[4][5] Do not dispose of this compound or its contaminated materials in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Segregation: All this compound waste must be segregated from other laboratory waste streams.[5] This includes:

    • Unused or expired pure this compound powder.

    • Contaminated labware (e.g., vials, pipette tips, plates).

    • Contaminated PPE (e.g., gloves, lab coats).

    • Solutions containing this compound.

  • Waste Containment:

    • Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and clearly labeled hazardous waste container.[7] These are often color-coded; black containers are frequently used for hazardous chemical waste.[5]

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

    • Sharps: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[5][8]

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Toxic," "Cytotoxic").

  • Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS personnel.[5]

  • Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management vendor.[9] The standard and required method for the disposal of cytotoxic and investigational drugs is high-temperature incineration.[9][10] Contact your institution's EHS department to arrange for pickup and disposal.

Experimental Data and Protocols

The following tables summarize key in-vitro and in-vivo experimental data for this compound.

Table 1: In-Vitro Efficacy of this compound

Cell LineMutation StatusGI₅₀ (nM)Reference
MV4-11MLL rearranged2.5[1][2]
MOLM-13MLL rearranged6.2[1][2]
OCI-AML3NPM1 mutated10[1][2]
KOPN-8MLL rearranged28.5[1][2]

Experimental Protocol: Cell Growth Inhibition Assay Cells (MV4-11, MOLM-13, OCI-AML3, and KOPN-8) were seeded in appropriate culture medium. The cells were then treated with varying concentrations of this compound (0-10 μM) for 7 days. Cell viability was assessed using a standard method, such as the MTS or MTT assay, to determine the half-maximal growth inhibition concentration (GI₅₀).[1][2]

Table 2: In-Vivo Efficacy of this compound in a Xenograft Mouse Model

Animal ModelDosageAdministrationOutcomeReference
MOLM-13 xenograft25-200 mg/kgOral (po) for 17 daysReduced CD45 positive cells, prolonged survival[2]

Experimental Protocol: Xenograft Mouse Model Mice were subcutaneously or intravenously inoculated with MOLM-13 cells. Once tumors were established, the mice were treated with this compound at doses ranging from 25 to 200 mg/kg via oral gavage for 17 days. Tumor growth was monitored, and at the end of the study, the percentage of CD45 positive cells (a marker for leukemic cells) was quantified. Survival rates were also recorded.[2]

Workflow for Disposal of Investigational Drugs

The following diagram illustrates the general workflow for the proper disposal of an investigational drug like this compound in a research setting.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal Unused/Expired this compound Unused/Expired this compound Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Unused/Expired this compound->Hazardous Waste Container (Solid) Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container (Solid) Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container (Solid) Label with Hazardous Waste Tag Label with Hazardous Waste Tag Hazardous Waste Container (Solid)->Label with Hazardous Waste Tag Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid)->Label with Hazardous Waste Tag Sharps Container (Hazardous) Sharps Container (Hazardous) Sharps Container (Hazardous)->Label with Hazardous Waste Tag Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label with Hazardous Waste Tag->Store in Satellite Accumulation Area EHS Pickup EHS Pickup Store in Satellite Accumulation Area->EHS Pickup Licensed Waste Vendor Licensed Waste Vendor EHS Pickup->Licensed Waste Vendor Incineration Incineration Licensed Waste Vendor->Incineration Solutions with this compound Solutions with this compound Solutions with this compound->Hazardous Waste Container (Liquid) Contaminated Sharps Contaminated Sharps Contaminated Sharps->Sharps Container (Hazardous)

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific policies and procedures for hazardous waste disposal. Always consult with your Environmental Health and Safety department for detailed guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Emilumenib

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Emilumenib is a potent, orally active Menin-MLL inhibitor used in leukemia research.[1][2] As with any potent research compound, adherence to strict safety protocols is paramount to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research setting.

Personal Protective Equipment (PPE)

Given that this compound is a potent compound intended for cancer research, it should be handled as a hazardous drug. The following table summarizes the recommended PPE for various tasks involving this compound, based on general guidelines for handling cytotoxic and potent pharmaceutical compounds.[3][4]

Task Required PPE
Handling solid (powdered) this compound Double chemotherapy gloves, disposable gown, N95 respirator, safety glasses with side shields or goggles, face shield.
Preparing stock solutions Double chemotherapy gloves, disposable gown, N95 respirator, safety glasses with side shields or goggles, face shield. To be performed in a chemical fume hood or biological safety cabinet.
Administering to cell cultures Nitrile gloves, lab coat, safety glasses.
Waste Disposal Double chemotherapy gloves, disposable gown, safety glasses.

Engineering Controls

Engineering controls are the primary method for minimizing exposure to hazardous substances.

  • Ventilation: All work with powdered this compound and preparation of concentrated stock solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Containment: Use of a powder containment balance enclosure is recommended when weighing powdered this compound.

Operational Plan for Handling this compound

This section provides a step-by-step guide for common laboratory procedures involving this compound.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound powder should be stored at -20°C.[1]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

3.2. Preparation of Stock Solutions

This workflow outlines the procedure for safely preparing a stock solution of this compound.

cluster_prep Preparation of this compound Stock Solution start Don appropriate PPE weigh Weigh this compound powder in a chemical fume hood or powder containment enclosure start->weigh dissolve Dissolve powder in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into cryovials vortex->aliquot label_vials Clearly label vials with name, concentration, and date aliquot->label_vials store Store aliquots at -80°C label_vials->store end_prep Clean and decontaminate work area store->end_prep

Workflow for Preparing this compound Stock Solution

Spill Management Plan

Immediate and appropriate response to a spill is critical to prevent exposure.

Spill Response Decision Tree

This diagram outlines the decision-making process for responding to an this compound spill.

cluster_spill This compound Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<5 mL liquid or <1 g powder) assess->small_spill Small large_spill Large Spill (>5 mL liquid or >1 g powder) assess->large_spill Large ppe Don appropriate PPE small_spill->ppe evacuate Evacuate Area and Alert EH&S large_spill->evacuate contain Contain spill with absorbent pads ppe->contain clean_powder Gently cover powder with damp absorbent material contain->clean_powder Powder clean_liquid Absorb liquid with pads contain->clean_liquid Liquid decontaminate Decontaminate area with appropriate cleaning solution clean_powder->decontaminate clean_liquid->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report incident to supervisor dispose->report

Decision-Making for this compound Spill Response

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), plasticware, and other solid materials should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused stock solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department in accordance with federal, state, and local regulations.[5]

Experimental Protocols

While specific experimental protocols will vary, the following general safety principles should be applied when using this compound in in-vitro studies.

In-Vitro Cell Treatment Workflow

cluster_invitro In-Vitro Experiment Workflow with this compound start_exp Plan experiment and prepare materials retrieve Retrieve this compound aliquot from -80°C storage start_exp->retrieve thaw Thaw aliquot at room temperature retrieve->thaw dilute Prepare working dilutions in a BSC thaw->dilute treat_cells Add this compound solution to cell cultures dilute->treat_cells incubate Incubate cells for the desired time treat_cells->incubate harvest Harvest cells or media for analysis incubate->harvest decontaminate_exp Decontaminate all work surfaces and equipment harvest->decontaminate_exp dispose_waste Dispose of all contaminated waste appropriately decontaminate_exp->dispose_waste end_exp Document experiment and return unused stock to storage dispose_waste->end_exp

Safe Workflow for In-Vitro Experiments with this compound

By implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EH&S department for additional information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.